molecular formula C6H12O6 B1443655 Dextrose-4,5-13C2 CAS No. 478529-31-6

Dextrose-4,5-13C2

Cat. No.: B1443655
CAS No.: 478529-31-6
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-KBJQABIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose-4,5-13C2, also known as Labeled Dextrose-4,5-13C2, is a high-purity, stable isotope-labeled compound essential for advanced metabolic research. This product features two carbon-13 (13C) atoms at the 4th and 5th positions of the glucose molecule, making it an invaluable tracer for investigating cellular metabolism. Researchers utilize this compound in 13C-based metabolic flux analysis (MFA) to track the fate of specific carbon atoms through biochemical pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle . The distinct mass shift (M+2) introduced by the labels allows for precise tracking and quantification using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy . A key application of D-Glucose-4,5-13C2 is in the study of metabolic diseases, including diabetes, and in the optimization of bolus-based labeling methods to monitor rapid metabolic changes in vivo . By directly interpreting the 13C labeling patterns in downstream metabolites, scientists can uncover relative pathway activities and identify alterations in metabolic fluxes under different physiological or disease conditions . This product is intended for research purposes only and is a critical tool for gaining insights into cellular respiration, energy production, and enzymic synthesis processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(5,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-KBJQABIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dextrose-4,5-13C2: A Precision Tracer for Glycolytic and Mitochondrial Flux

[1]

Technical Profile & Chemical Identity

This compound is a glucose isotopomer where the carbon atoms at positions 4 and 5 are replaced with the stable isotope Carbon-13 (






1
PropertySpecification
Chemical Name D-Glucose-4,5-

C

Synonyms Dextrose-4,5-

C

; [4,5-

C

]Glucose
Molecular Formula

C

C

H

O

Molecular Weight 182.14 g/mol (approx. +2 Da shift)
Isotopic Enrichment Typically

99 atom %

C
Detection Methods NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry)

Mechanistic Basis: Tracking the Carbon Skeleton[6]

To design effective experiments, one must understand the precise atom mapping of carbons 4 and 5 as they traverse central carbon metabolism.[1]

Fate in Glycolysis

In glycolysis, the 6-carbon glucose molecule is cleaved by Aldolase into two 3-carbon trioses: Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP) .[3]

  • Cleavage:

    • Glucose Carbons 1-2-3

      
       DHAP (Unlabeled in this tracer).
      
    • Glucose Carbons 4-5-6

      
       GAP.[1]
      
    • Specific Mapping: Glucose C4 becomes GAP C1 (Aldehyde); Glucose C5 becomes GAP C2 (Hydroxyl).

  • Isomerization: Triose Phosphate Isomerase (TPI) interconverts DHAP and GAP.[1][3][4][5]

    • Result: The pool of trioses becomes a mixture of unlabeled molecules (from the top half of glucose) and [1,2-

      
      C
      
      
      ] molecules
      (from the bottom half).
  • Pyruvate Formation:

    • The labeled GAP proceeds to Pyruvate.

    • Glucose C4

      
       Pyruvate C1 (Carboxyl group). 
      
    • Glucose C5

      
       Pyruvate C2 (Carbonyl/Keto group). 
      

Key Outcome: The use of this compound yields a specific population of [1,2-


C

] Pyruvate
16
Fate in the TCA Cycle (The PDH "Break")

This is the critical utility of this tracer. When [1,2-


  • Pyruvate Dehydrogenase (PDH) Complex:

    • PDH decarboxylates Pyruvate to form Acetyl-CoA.[1]

    • Pyruvate C1 (derived from Glucose C4) is released as

      
      CO
      
      
      .
    • Pyruvate C2 (derived from Glucose C5) becomes Acetyl-CoA C1 (Carbonyl).

  • Signal Generation:

    • Gas Phase: Production of labeled

      
      CO
      
      
      specifically indicates PDH flux (distinct from PPP-derived CO
      
      
      which comes from C1).
    • Metabolite Phase: Formation of [1-

      
      C] Acetyl-CoA .
      
Visualization of Atom Mapping

The following diagram illustrates the carbon transition logic.

Gcluster_glucoseGlucose Tracer Inputcluster_glycolysisGlycolysis (Cytosol)cluster_tcaMitochondria (PDH Step)G_C4Glucose C4(13C)GAP_C1GAP C1(Aldehyde)G_C4->GAP_C1AldolaseG_C5Glucose C5(13C)GAP_C2GAP C2(Hydroxyl)G_C5->GAP_C2AldolaseG_OtherGlucose C1,2,3,6(12C)Pyr_C1Pyruvate C1(Carboxyl)GAP_C1->Pyr_C1GlycolyticEnzymesPyr_C2Pyruvate C2(Keto)GAP_C2->Pyr_C2CO2CO2(Released)Pyr_C1->CO2PDH Complex(Decarboxylation)AcCoA_C1Acetyl-CoA C1(Carbonyl)Pyr_C2->AcCoA_C1PDH Complex(Assimilation)

Caption: Atom mapping of this compound showing the specific release of C4 as CO2 and retention of C5 in Acetyl-CoA.

Research Applications

Distinguishing Oxidative Fluxes (PDH vs. PPP)

A common challenge in metabolic research is determining the source of CO

  • [1-

    
    C] Glucose:  Releases 
    
    
    CO
    
    
    primarily via the Pentose Phosphate Pathway (G6PDH step) .[7]
  • [4,5-

    
    C
    
    
    ] Glucose:
    Releases
    
    
    CO
    
    
    primarily via the Pyruvate Dehydrogenase (PDH) step .
  • Application: By using these tracers in parallel (or using 4,5-labeled glucose alone if PPP is assumed constant), researchers can quantify the contribution of mitochondrial oxidation versus cytosolic oxidative PPP flux.[1]

NMR Spectroscopy: The "Doublet-to-Singlet" Transition

In

  • In Pyruvate/Lactate: The label is at C1 and C2. Because these carbons are adjacent, they exhibit J-coupling , appearing as a doublet (or complex multiplet) in the NMR spectrum.[1]

  • In Acetyl-CoA/Citrate: Upon passing through PDH, the C1-C2 bond is broken (C1 is lost). The remaining label (originally C5) is now at C1 of Acetyl-CoA. Since it is no longer adjacent to a labeled carbon, the J-coupling disappears, and it appears as a singlet .[1]

  • Utility: This spectral change allows for a direct, background-free readout of PDH activity in intact tissue or perfused organs.[1]

Probing Anaplerosis (Pyruvate Carboxylase)

If Pyruvate enters the TCA cycle via Pyruvate Carboxylase (PC) instead of PDH:

  • The C1 carboxyl group is retained (converted to Oxaloacetate).

  • Result: The C4 label from glucose is NOT lost as CO

    
     but is incorporated into the TCA cycle intermediates (Oxaloacetate/Citrate).
    
  • Differentiation: Mass Isotopomer Distribution (MID) analysis can distinguish between Citrate formed via PDH (loss of mass from C4) vs. PC (retention of mass from C4).

Experimental Protocol: Metabolic Flux Analysis (MFA)

This protocol outlines the setup for a cell culture experiment using this compound.[1]

Phase 1: Experimental Design
  • Media Preparation:

    • Prepare glucose-free DMEM or RPMI medium.[1]

    • Supplement with dialyzed FBS (to remove endogenous unlabeled glucose).

    • Add This compound to the desired physiological concentration (e.g., 5 mM or 10 mM).[1]

  • Controls:

    • Unlabeled Control: Standard glucose media (for natural abundance correction).

    • Fully Labeled Control (Optional): [U-

      
      C
      
      
      ] Glucose to verify total pathway saturation.
Phase 2: Incubation & Quenching
  • Seed Cells: Plate cells (e.g., 1x10

    
     cells/well) and allow attachment overnight.
    
  • Tracer Wash-in: Aspirate old media, wash with PBS, and add the

    
    C-labeled media.[1]
    
  • Time Course:

    • Glycolysis Flux: Short incubation (15–60 mins).

    • TCA/Lipogenesis: Long incubation (6–24 hours) to reach isotopic steady state.

  • Quenching:

    • Rapidly aspirate media.[1]

    • Wash with ice-cold saline.[1]

    • Add 80% Methanol (-80°C) immediately to quench metabolism and extract metabolites.

Phase 3: Analysis (GC-MS or LC-MS)
  • Derivatization (for GC-MS): Dry extracts and derivatize (e.g., MOX-TBDMS) to make metabolites volatile.[1]

  • Data Acquisition: Measure Mass Isotopomer Distributions (MIDs).

    • Target Metabolites: Pyruvate, Lactate, Citrate, Glutamate, Malate.[1]

  • Interpretation Logic:

    • Lactate M+2: Indicates flux from glycolysis (preserving the C4-C5 pair).

    • Citrate M+1: Indicates flux via PDH (C4 lost, C5 retained).

    • Citrate M+2: Indicates flux via Pyruvate Carboxylase (C4 and C5 retained).

Data Summary Table: Expected Labeling Patterns

MetaboliteOrigin PathwayExpected Mass Shift (m/z)Explanation
Pyruvate GlycolysisM+2 Retains Glucose C4 and C5.[8]
Lactate LDH (from Pyruvate)M+2 Direct reduction of M+2 Pyruvate.[1]
CO

PDH ComplexM+1 (

CO

)
Release of Glucose C4.
Acetyl-CoA PDH ComplexM+1 Retains only Glucose C5.[1]
Citrate TCA (via PDH)M+1 Condensation of M+1 Acetyl-CoA + Unlabeled OAA.
Citrate TCA (via PC)M+2 Incorporation of M+2 Pyruvate (C4 retained).

References

  • Metabolic Flux Analysis Principles

    • Title: 13C Metabolic Flux Analysis: A Guide for the Cancer Biologist.
    • Source: Nature Methods / NIH.[1]

    • URL:[Link]

  • NMR Tracer Applications

    • Title: Analyses of mitochondrial metabolism in diseases: a review on 13C magnetic resonance tracers.
    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Isotopomer Analysis & Atom Mapping

    • Title: A Researcher's Guide to Goodness-of-Fit in D-Glucose-¹³C Metabolic Flux Analysis.
    • Source: BenchChem Technical Guides.[1]

  • Pentose Phosphate Pathway vs Glycolysis

    • Title: Pentose Phosphate Pathway of Glucose Oxidation.[1][9][10]

    • Source: Biology LibreTexts.[1]

    • URL:[Link]

Dextrose-4,5-13C2 chemical structure and properties for researchers.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dextrose-4,5-13C2 for Advanced Metabolic Research

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, a stable isotope-labeled sugar essential for modern metabolic research. We will delve into its fundamental properties, core applications, and the causality behind its use in sophisticated experimental designs, moving beyond simple protocols to offer field-proven insights.

Foundational Understanding: Why this compound?

Dextrose, or D-glucose, is a central molecule in cellular metabolism, serving as the primary fuel for energy production through glycolysis and the tricarboxylic acid (TCA) cycle.[1][2] this compound is a specialized form of D-glucose where the carbon atoms at the 4th and 5th positions of its six-carbon backbone are replaced with the stable, heavy isotope of carbon, ¹³C.

Unlike radioactive isotopes, stable isotopes like ¹³C are non-radioactive, making them safe for routine laboratory use and in vivo studies.[3] The increased mass imparted by the ¹³C atoms allows researchers to trace the journey of these specific carbon atoms as they are incorporated into downstream metabolites. This technique, known as stable isotope tracing, is the cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful method for quantifying the rates of intracellular metabolic reactions.[4][5] By providing cells with this compound as their primary carbon source, we can precisely map the flow of carbon through complex and interconnected biochemical networks, offering a dynamic snapshot of cellular metabolism that is unattainable with traditional endpoint assays.[4][6]

The specific labeling at the C4 and C5 positions is a deliberate experimental choice. This labeling pattern is particularly insightful for distinguishing between major carbon-utilizing pathways, such as glycolysis and the Pentose Phosphate Pathway (PPP), as the carbons at these positions are differentially processed by the enzymes in each pathway.[7]

Chemical Structure and Physicochemical Properties

The structural integrity and purity of an isotopic tracer are paramount for the validity of experimental results. This compound is chemically identical to its unlabeled counterpart, D-glucose, ensuring it is metabolized in the same manner by cellular enzymes.[8]

Chemical Structure of this compound (α-D-glucopyranose form)

Caption: Chair conformation of this compound with labeled carbons.

Core Properties Summary
PropertyValueSource(s)
Synonyms D-Glucose-4,5-13C2, D-[4,5-13C2]glucose[9]
CAS Number 478529-31-6[9]
Molecular Formula ¹³C₂C₄H₁₂O₆[9]
Molecular Weight 182.14 g/mol [9]
Appearance White to off-white solidVendor Data
Isotopic Purity Typically ≥99 Atom % ¹³C[9]
Solubility Soluble in water (≥44.3 mg/mL) and DMSO (≥13.85 mg/mL)[1]
Storage Store at -20°C for long-term stability[1]

Applications in Metabolic Research and Drug Development

The primary utility of this compound lies in its role as a tracer to dissect complex metabolic phenotypes in both healthy and diseased states.

Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a quantitative technique used to calculate the rates (fluxes) of intracellular metabolic pathways.[4] The experiment rests on a simple principle: cells cultured with a ¹³C-labeled substrate will incorporate the heavy carbon atoms into their metabolites.[5] The specific pattern of ¹³C enrichment in these downstream molecules, known as the Mass Isotopomer Distribution (MID), is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4][10] This MID data, when combined with a stoichiometric model of the cell's metabolic network, allows for the precise calculation of pathway fluxes.[4]

The choice of this compound is strategic. When this tracer enters glycolysis, it is cleaved into two three-carbon molecules. The resulting labeling pattern in pyruvate, lactate, and TCA cycle intermediates like citrate and glutamate can reveal the relative activities of glycolysis, the PPP, and anaplerotic pathways.[7][10] For instance, observing ¹³C enrichment in the 4th and 5th carbon positions of glutamate indicates TCA cycle activity.[10]

Drug Discovery and Development

Understanding how a therapeutic compound alters cellular metabolism is crucial for assessing its efficacy and mechanism of action.

  • Target Validation: By treating cells with a drug candidate and tracing this compound, researchers can determine if the drug inhibits its intended metabolic target. For example, a drug targeting a glycolytic enzyme would cause a bottleneck, leading to an accumulation of ¹³C-labeled upstream intermediates and a reduction in labeled downstream products.

  • Off-Target Effects: Isotope tracing can reveal unintended metabolic shifts caused by a compound, providing critical information for safety and toxicity assessments.

  • Mechanism of Action: For drugs with unknown mechanisms, observing how they reprogram metabolic fluxes can generate hypotheses about their mode of action, particularly in fields like oncology where metabolic reprogramming is a hallmark of cancer.[4]

Experimental Protocol: Cell-Based Isotopic Labeling Workflow

This protocol outlines a self-validating system for a typical stable isotope tracing experiment in cultured mammalian cells. The causality behind each step is explained to ensure robust and reproducible data.

Workflow Diagram

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling & Extraction cluster_analysis Phase 3: Analysis A 1. Seed Cells (Achieve exponential growth) C 3. Medium Exchange (Wash with PBS, add isotopic medium) A->C Ensure consistent cell density B 2. Prepare Isotopic Medium (Glucose-free base + this compound) B->C Pre-warm to 37°C D 4. Incubate (Reach isotopic steady-state) C->D Time-course may be needed E 5. Quench & Extract (Fast quenching in cold methanol to halt metabolism) D->E Critical step for accuracy F 6. Sample Derivatization (for GC-MS) E->F G 7. LC-MS/GC-MS or NMR Analysis (Measure Mass Isotopomer Distributions) E->G Direct injection for LC-MS F->G Inject sample H 8. Data Processing & Flux Calculation G->H Integrate peak areas

Caption: Standard workflow for a ¹³C stable isotope tracing experiment.

Step-by-Step Methodology
  • Cell Seeding and Culture:

    • Action: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment.

    • Causality: Cells in a consistent metabolic state are crucial for reproducibility. Confluent or starved cells will have altered metabolic fluxes, confounding the results.

  • Preparation of Isotopic Medium:

    • Action: Prepare culture medium using a glucose-free base (e.g., DMEM D5030). Supplement it with this compound to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 25 mM). Add other necessary components like dialyzed fetal bovine serum (dFBS), glutamine, and penicillin-streptomycin.

    • Causality: Using a glucose-free base is mandatory to ensure the labeled dextrose is the only glucose source. Dialyzed serum is used to minimize the introduction of unlabeled glucose and other small molecules from the serum itself.

  • Isotopic Labeling:

    • Action: Aspirate the standard culture medium. Gently wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS). Immediately add the pre-warmed isotopic medium.

    • Causality: The wash step removes residual unlabeled glucose, ensuring the starting point of the labeling is clean. Using pre-warmed reagents prevents temperature shock, which could alter metabolism.

  • Incubation:

    • Action: Return the cells to the incubator for a duration sufficient to reach isotopic steady-state. This time varies by cell type and pathway of interest (e.g., 6-24 hours).

    • Causality: Isotopic steady-state is the point at which the isotopic enrichment of key intracellular metabolites is no longer changing. This is a critical assumption for many MFA models. A pilot time-course experiment is often required to determine this duration empirically.

  • Metabolite Extraction:

    • Action: To harvest, rapidly aspirate the medium. Immediately add a cold (-80°C) extraction solvent, typically an 80:20 methanol:water mixture, and transfer the plates to a -80°C freezer for 15 minutes.

    • Causality: This is the most critical step for data integrity. Metabolism must be halted instantly ("quenched") to prevent enzymatic activity from altering metabolite levels after the experiment is terminated. Cold methanol effectively denatures enzymes and preserves the metabolic snapshot.

  • Sample Processing and Analysis:

    • Action: Scrape the cells in the extraction solvent, collect the lysate, and centrifuge to pellet protein and cell debris. The supernatant contains the intracellular metabolites. This extract can be analyzed directly by Liquid Chromatography-Mass Spectrometry (LC-MS) or dried and derivatized for Gas Chromatography-Mass Spectrometry (GC-MS).

    • Causality: The chosen analytical platform (LC-MS, GC-MS, or NMR) will dictate the subsequent sample preparation. Each has distinct advantages for separating and detecting different classes of metabolites.[11][12]

Conclusion: An Indispensable Tool for Modern Biology

This compound is more than just a labeled molecule; it is a sophisticated probe that enables a quantitative and dynamic understanding of cellular physiology. Its application in ¹³C-MFA and drug development provides unparalleled insight into the intricate workings of metabolic networks. By carefully designing experiments and understanding the causality behind each step, researchers can leverage this powerful tool to uncover novel biological mechanisms, identify new therapeutic targets, and accelerate the development of next-generation medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71309514, this compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 4). Glucose (Dextrose). Retrieved from [Link]

  • Cleveland Clinic. (2024, August 13). What You Should Know About Glucose and Dextrose. Health Essentials. Retrieved from [Link]

  • Healthline. (2018, September 17). What Is Dextrose and How Is It Used Medically?. Retrieved from [Link]

  • Guy, A. J., et al. (2016). 13C glucose labelling studies using 2D NMR are a useful tool for determining ex vivo whole organ metabolism during hypothermic machine perfusion of kidneys. BMC Nephrology, 17(1), 99. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. BMC Systems Biology, 7, 71. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. Retrieved from [Link]

  • Drugs.com. (2024, November 18). Dextrose: Side Effects, Dosage & Uses. Retrieved from [Link]

  • ClinicalTrials.gov. (2011). IV Glucose for Dehydration Treatment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12285877, Dextrose-13C6. Retrieved from [Link]

  • Leighty, R. W., & Antoniewicz, M. R. (2013). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroenergetics, 5, 1. Retrieved from [Link]

  • PNAS. (2024, October 4). Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture. Retrieved from [Link]

  • He, L., et al. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 12(1), 69. Retrieved from [Link]

  • PNAS. (2002). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectra of the product solutions of (A) [1-13C]-glucose, (B).... Retrieved from [Link]

  • Rennie, M. J. (1999). Isotopic Tracer Methods of Monitoring Human Carbohydrate Metabolism During Exercise. Sports Medicine, 27(6), 353-366. Retrieved from [Link]

  • ACS Publications. (2024). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

  • RxList. (n.d.). Dextrose: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Effect of IV Dextrose Administration on Glucose Metabolism during Surgery. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Complete Solid State 13C NMR Chemical Shift Assignments for α-D-Glucose, α-D-Glucose-H2O and β-D-Glucose. Retrieved from [Link]

  • PubMed. (n.d.). Isotopic measurement of glucose and lactate kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). US2324113A - Method of making dextrose.
  • IOSR Journal. (n.d.). Nuclear Magnetic Resonance (NMR) Analysis of D - (+) - Glucose: A Guide to Spectrometric Structural Elucidation of Sugars. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • NIH. (2025, November 20). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. Retrieved from [Link]

Sources

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intricate network of metabolic pathways is paramount. Cellular metabolism lies at the heart of both normal physiological function and pathological states, making it a critical area of investigation for identifying novel therapeutic targets and understanding mechanisms of drug action. This guide provides a comprehensive, in-depth exploration of 13C isotopologue analysis, a powerful technique for quantitatively assessing metabolic fluxes and elucidating cellular metabolic phenotypes.

The Foundation: Why Trace Metabolism with 13C?

Standard metabolomics provides a snapshot of metabolite concentrations at a single point in time. However, it fails to capture the dynamic nature of metabolic pathways—the rates at which metabolites are interconverted. This is where stable isotope tracing, particularly with Carbon-13 (¹³C), becomes indispensable. By introducing ¹³C-labeled substrates (tracers) into a biological system, we can follow the journey of these heavy carbon atoms as they are incorporated into downstream metabolites. This allows for the quantification of metabolic fluxes, which are the in vivo rates of metabolic reactions.[1][2]

The core principle lies in the ability of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, to distinguish between molecules containing the naturally abundant ¹²C and the heavier ¹³C isotope.[3][4] The resulting patterns of ¹³C incorporation, known as isotopologue distributions, provide a rich dataset that can be used to infer the activity of specific metabolic pathways.[1][5]

Isotopologues vs. Isotopomers: A Key Distinction

It is crucial to understand the difference between two key terms:

  • Isotopologues are molecules that differ only in their isotopic composition. For example, a three-carbon molecule could be unlabeled (M+0), or have one (M+1), two (M+2), or three (M+3) ¹³C atoms.[5]

  • Isotopomers are molecules that have the same number of isotopic atoms but differ in their positions. For instance, a three-carbon molecule with one ¹³C atom could have the label on the first, second, or third carbon.

While mass spectrometry typically measures isotopologue distributions, NMR spectroscopy can provide positional information, revealing isotopomer distributions.[4]

The Strategic Choice: Selecting the Right ¹³C Tracer

The selection of an appropriate ¹³C-labeled tracer is a critical determinant of a successful metabolic flux analysis (MFA) experiment.[6][7] The choice of tracer dictates which pathways are most effectively probed and directly impacts the precision of the resulting flux estimates.[6][8] The lack of a rational methodology for tracer selection can hinder the full potential of ¹³C-MFA.[7]

The ideal tracer depends on the specific biological question being addressed. For instance, to study glycolysis and the pentose phosphate pathway, glucose tracers are commonly employed. To investigate the tricarboxylic acid (TCA) cycle, glutamine or pyruvate tracers are often used.[6][8]

Table 1: Common ¹³C Tracers and Their Primary Metabolic Targets

¹³C TracerPrimary Metabolic Pathways InterrogatedKey Insights Gained
[U-¹³C₆]glucoseGlycolysis, Pentose Phosphate Pathway, TCA Cycle, Serine Synthesis, Hexosamine BiosynthesisOverall glucose metabolism and its contribution to various biosynthetic pathways.
[1,2-¹³C₂]glucoseGlycolysis, Pentose Phosphate PathwayPrecise estimation of fluxes through the oxidative and non-oxidative arms of the pentose phosphate pathway.[8]
[U-¹³C₅]glutamineTCA Cycle, Glutaminolysis, Amino Acid MetabolismThe role of glutamine as an anaplerotic substrate for the TCA cycle and its contribution to biosynthesis.[6][8]
[U-¹³C₃]pyruvatePyruvate Carboxylation, TCA CycleThe entry of pyruvate into the TCA cycle and its contribution to anaplerosis.
[U-¹³C₁₆]palmitateFatty Acid OxidationThe breakdown of fatty acids and their contribution to the TCA cycle.

Computational tools can aid in the rational design of tracer experiments by simulating the expected labeling patterns for different tracers and network models, thereby identifying the optimal tracer for a specific research question.[6]

The Experimental Workflow: From Cell Culture to Data Acquisition

A meticulously executed experimental workflow is essential for generating high-quality, reproducible data. The following diagram outlines the key steps in a typical ¹³C isotopologue analysis experiment.

a Figure 1: General Workflow for 13C Isotopologue Analysis cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture & Tracer Introduction - Establish steady-state growth - Introduce 13C-labeled substrate B 2. Isotopic Steady State - Allow sufficient time for label incorporation A->B C 3. Metabolite Extraction - Quench metabolism rapidly - Extract intracellular metabolites B->C D 4. Sample Preparation - Derivatization (for GC-MS) - Resuspension in appropriate solvent C->D E 5. Analytical Measurement - Mass Spectrometry (GC-MS, LC-MS) - NMR Spectroscopy D->E F 6. Data Processing - Peak integration - Correction for natural 13C abundance E->F G 7. Flux Estimation - Mathematical modeling - Statistical analysis F->G

Caption: A schematic overview of the key stages involved in a ¹³C metabolic flux analysis experiment.

Achieving Isotopic Steady State

A fundamental assumption in many ¹³C-MFA studies is that the system has reached an isotopic steady state, meaning the labeling patterns of intracellular metabolites are no longer changing over time. The time required to reach this state varies depending on the cell type, growth rate, and the specific metabolic pathways being investigated. It is crucial to experimentally determine the time to steady state to ensure accurate flux calculations.

Quenching and Extraction: Preserving the Metabolic Snapshot

The rapid quenching of metabolic activity is arguably one of the most critical steps in the entire workflow. Failure to halt enzymatic reactions swiftly can lead to significant alterations in metabolite levels and labeling patterns, compromising the integrity of the data. Cold methanol or methanol/water mixtures are commonly used for quenching. Following quenching, metabolites are typically extracted using a solvent system, such as a mixture of methanol, chloroform, and water, to separate polar metabolites from lipids and proteins.

The Analytical Powerhouses: MS and NMR

The two primary analytical techniques for measuring ¹³C isotopologue distributions are mass spectrometry and nuclear magnetic resonance spectroscopy.[3][4]

Mass Spectrometry (MS)

MS is the most widely used technique for ¹³C-MFA due to its high sensitivity, throughput, and broad coverage of the metabolome.[1] Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed.

  • GC-MS: This technique is well-suited for the analysis of volatile and thermally stable metabolites, such as amino acids and organic acids from central carbon metabolism.[9] Chemical derivatization is often required to increase the volatility of the analytes.[10]

  • LC-MS: LC-MS is advantageous for the analysis of a wider range of metabolites, including those that are non-volatile or thermally labile, such as nucleotides and larger lipids.[11]

The output from an MS analysis is a mass spectrum that shows the relative abundance of different mass isotopologues for a given metabolite. This information is captured in a mass distribution vector (MDV).[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less sensitive than MS, NMR offers the unique advantage of being able to determine the positional distribution of ¹³C atoms within a molecule (isotopomers).[4][12] This provides a higher level of detail about the specific bond rearrangements that have occurred, which can be invaluable for resolving complex metabolic pathways. However, NMR typically requires larger sample amounts (50-100 mg of material for ¹³C spectra) and longer acquisition times.[13]

Table 2: Comparison of MS and NMR for ¹³C Isotopologue Analysis

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole)Lower (micromole to nanomole)
Information Isotopologue distribution (mass shifts)Isotopomer distribution (positional information)
Throughput HighLower
Sample Amount SmallLarger
Metabolite Coverage BroadMore limited
Primary Application Quantifying metabolic fluxesResolving complex pathway structures

From Raw Data to Biological Insight: The Computational Framework

The raw data from MS or NMR analysis must undergo a series of computational steps to ultimately yield metabolic flux values. This process involves correcting for the natural abundance of ¹³C and then using mathematical models to relate the measured isotopologue distributions to the underlying reaction rates.[14][15]

b Figure 2: Data Analysis Pipeline for 13C-MFA A Raw Analytical Data (MS or NMR spectra) B Peak Integration & Quantification A->B C Correction for Natural 13C Abundance B->C E Flux Estimation - Non-linear optimization - Minimization of residuals C->E D Metabolic Network Model Construction D->E F Statistical Validation - Goodness-of-fit tests - Confidence interval estimation E->F G Metabolic Flux Map F->G

Caption: A simplified representation of the computational steps required to derive metabolic fluxes.

The core of ¹³C-MFA is a computational model that describes the atom transitions for all the reactions in the metabolic network. By providing the model with the experimentally measured isotopologue distributions, it can solve for the set of fluxes that best explains the observed labeling patterns.[2] This is typically achieved through a non-linear optimization process that minimizes the difference between the measured and simulated labeling data.[14]

Statistical analysis is crucial to assess the quality of the flux map. This includes evaluating the goodness-of-fit to ensure the model adequately describes the data and calculating confidence intervals for the estimated fluxes.[2][14]

Applications in Drug Development and Beyond

The ability to quantitatively map metabolic pathways has profound implications for drug development and biomedical research.

  • Target Identification and Validation: By comparing the metabolic flux maps of healthy and diseased cells, researchers can identify metabolic pathways that are dysregulated in disease, revealing potential new drug targets.[9]

  • Mechanism of Action Studies: ¹³C-MFA can elucidate how a drug candidate alters cellular metabolism, providing critical insights into its mechanism of action.[16][17]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Stable isotope-labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body.[17][18]

  • Bioprocess Optimization: In the production of biopharmaceuticals, ¹³C-MFA is used to understand and optimize the metabolism of producer cell lines to enhance product yield and quality.[19][20]

  • Understanding Disease Pathophysiology: This technique is widely applied to study the metabolic reprogramming that occurs in diseases such as cancer, diabetes, and neurodegenerative disorders.[9][21]

Challenges and Future Directions

Despite its power, ¹³C-MFA is not without its challenges. These include the complexity of experimental design, the need for sophisticated analytical instrumentation and computational expertise, and potential issues with incomplete metabolic models.[2][11]

Future advancements in this field are likely to focus on:

  • Dynamic Labeling Studies: Moving beyond steady-state analysis to capture the temporal dynamics of metabolic fluxes.

  • Single-Cell Flux Analysis: Developing methods to measure metabolic fluxes in individual cells to understand cellular heterogeneity.

  • Integration with Other 'Omics' Data: Combining flux data with genomics, transcriptomics, and proteomics to build more comprehensive models of cellular function.

  • Improved Computational Tools: The development of more user-friendly and powerful software for data analysis and modeling.

Conclusion

¹³C isotopologue analysis provides an unparalleled window into the dynamic world of cellular metabolism. By moving beyond static metabolite measurements to the quantification of metabolic fluxes, this technique offers a deeper understanding of cellular physiology in both health and disease. For researchers and professionals in drug development, mastering the principles and practices of ¹³C-MFA is essential for unlocking new therapeutic opportunities and accelerating the development of novel medicines.

References

  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2025-08-08). ResearchGate. [Link]

  • NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. [Link]

  • Analysis of Metabolic Pathways by 13 C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. ResearchGate. [Link]

  • NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. PMC - PubMed Central. [Link]

  • Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue I. Medical NMR Metabolomics Platform of Strasbourg. [Link]

  • #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PMC - PubMed Central. [Link]

  • Publishing 13C metabolic flux analysis studies: A review and future perspectives. PMC. [Link]

  • #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. [Link]

  • 12 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. YouTube. [Link]

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. PMC. [Link]

  • Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. NIH. [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central. [Link]

  • C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Shimadzu. [Link]

  • Analysis of Metabolic Pathways by 13C-Labeled Molecular Probes and HRMAS Nuclear Magnetic Resonance Spectroscopy: Isotopologue Identification and Quantification Methods for Medical Applications. ACS Publications. [Link]

  • Sample preparation method for determining carbon 13 isotopic abundance.
  • Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central. [Link]

  • Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. Frontiers. [Link]

  • Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. PMC - NIH. [Link]

  • 13 C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. ResearchGate. [Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. [Link]

  • Systems-Level Analysis of Isotopic Labeling in Untargeted Metabolomic Data by X13CMS. PMC - PubMed Central. [Link]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications. [Link]

  • Isotope Labeling in Metabolomics and Fluxomics, Charles Evans. YouTube. [Link]

  • Isotopes: 13C. Chemistry LibreTexts. [Link]

  • The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

Sources

Introduction to stable isotope labeling in metabolomics.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Metabolic Tracking: A Technical Guide to Stable Isotope Labeling in Metabolomics

Executive Summary Stable Isotope Labeling in Metabolomics (SIL-M) represents the transition from static metabolic snapshots to dynamic flux analysis. For drug development professionals, this shift is critical: static pool sizes often fail to reveal upstream enzyme inhibition or downstream activation. This guide provides a rigorous, field-proven framework for implementing SIL-M, focusing on


-flux analysis, experimental fidelity, and data interpretation.

Part 1: Theoretical Foundations & Tracer Selection

The core of SIL-M lies in the "tracer principle": introducing an isotopically labeled precursor (the tracer) that is chemically identical to the natural substrate but distinguishable by mass spectrometry (MS) or NMR due to its mass shift.

The Physics of Detection

Unlike radioisotopes, stable isotopes (


, 

,

) are non-radioactive and safe. In Mass Spectrometry, we detect these as Mass Isotopologues .
  • Monoisotopic Mass (

    
    ):  The metabolite containing only light isotopes (
    
    
    
    ).
  • Isotopologues (

    
    ):  The metabolite containing 
    
    
    
    heavy isotopes.

Key Concept: The Mass Isotopomer Distribution (MID)—the relative abundance of M+0, M+1, M+2, etc.—encodes the metabolic history of the molecule.

Strategic Tracer Selection

Selecting the wrong tracer yields inconclusive data. Choices must be mechanistic.

TracerPrimary ApplicationMechanism of Action
[U-

] Glucose
Central Carbon MetabolismFully labeled glucose breaks down into fully labeled pyruvate (

) and lactate (

). Ideal for assessing global glycolytic flux and TCA cycle entry.
[1,2-

] Glucose
Pentose Phosphate Pathway (PPP)Distinguishes glycolysis from PPP. Glycolysis yields Pyruvate M+2; PPP yields Pyruvate M+1 (due to decarboxylation at the oxidative step).
[U-

] Glutamine
Anaplerosis & TCA CycleTracks glutaminolysis. Critical in oncology to measure reductive carboxylation (IDH1/2 mutations).
[

-

] Glutamine
Nucleotide BiosynthesisTracks nitrogen flow into purines/pyrimidines, separating carbon backbone flux from nitrogen donation.

Expert Insight: For initial drug screening, start with [U-


] Glucose. It provides the broadest coverage of central carbon metabolism. Switch to specific tracers only when testing a defined hypothesis (e.g., Glutaminase inhibition).

Part 2: Experimental Design & Workflow

The validity of flux data depends entirely on metabolic quenching . Metabolism turns over in milliseconds; slow quenching introduces artifacts (e.g., ATP degradation, artificial glycolysis spikes).

The "Gold Standard" Quenching Protocol

For Adherent Cancer Cell Lines

Reagents:

  • Quenching Solution: 80% Methanol / 20% Water, pre-chilled to -80°C.

  • Internal Standards:

    
    -labeled amino acid mix (added to quenching solution).
    

Step-by-Step Protocol:

  • Steady State Labeling: Culture cells in media containing the tracer (replacing the natural substrate) for 24–48 hours to reach isotopic steady state (for flux analysis) or shorter times (minutes to hours) for kinetic flux profiling.

  • Rapid Wash: Aspirate media. Immediately wash once with 37°C PBS (phosphate-buffered saline).

    • Critical: Do not use cold PBS; it shocks cells, altering metabolism before quenching.

    • Speed: This step must take <5 seconds.

  • Metabolic Quenching: Immediately add 1 mL of -80°C 80% Methanol .

    • Mechanism:[1][2] The extreme cold halts enzymatic activity instantly; the organic solvent denatures enzymes.

  • Extraction: Scrape cells while on dry ice. Transfer the slurry to a pre-cooled tube.

  • Phase Separation (Optional but Recommended): Vortex, then centrifuge at 14,000 x g at 4°C for 10 min.

    • Supernatant: Contains polar metabolites (glycolysis/TCA intermediates).

    • Pellet: Contains protein/DNA/lipids (can be used for normalization).

Workflow Visualization

The following diagram illustrates the critical decision points in the SIL-M workflow.

SIL_Workflow Design Experimental Design (Tracer Selection) Culture Cell Culture & Labeling (Steady State vs Kinetic) Design->Culture Defined Media Quench Metabolic Quenching (-80°C MeOH) Culture->Quench < 5 sec Extract Extraction & Derivatization Quench->Extract Lysis Acquisition LC-HRMS Acquisition (High Res Mass Spec) Extract->Acquisition Injection Processing Data Processing (Peak Picking & Alignment) Acquisition->Processing Raw Data Correction Natural Abundance Correction (AccuCor) Processing->Correction MIDs FluxMod Flux Modeling (13C-MFA) Correction->FluxMod Corrected MIDs FluxMod->Design Hypothesis Refinement

Figure 1: End-to-End Stable Isotope Labeling Workflow. Note the critical "Red" node at Quenching, indicating the highest risk of experimental error.

Part 3: Analytical Platforms & Data Integrity[3]

High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., Orbitrap, Q-TOF) is preferred over triple quadrupoles for SIL-M because it resolves isotopologues from background noise and interfering isobaric compounds.

  • Resolution Requirement: >60,000 FWHM is often necessary to distinguish

    
     peaks from 
    
    
    
    or
    
    
    natural isotopes in dual-labeling experiments.
Data Processing: The Natural Abundance Trap

Raw MS data contains "noise" from naturally occurring isotopes (


 is 1.1% naturally abundant). If you measure an M+1 peak, is it from your tracer or natural background?
  • Correction Algorithms: You must mathematically remove natural abundance contributions.

  • Tools: AccuCor [1] and IsoCor [2] are industry-standard, open-source R/Python packages for this. They use matrix-based deconvolution to yield the "Corrected Isotopologue Distribution."

Trustworthiness Check: If a study reports "labeled enrichment" without explicitly stating "corrected for natural abundance," the data is likely invalid, especially for larger molecules (e.g., lipids) where natural M+1/M+2 abundance is high.

Part 4: Data Analysis & Flux Interpretation[3][4][5][6][7][8]

From MIDs to Pathway Activity

Understanding the shift in isotopologues allows us to map pathway usage.

  • Example: The TCA Cycle Split

    • Scenario: Cells fed with [U-

      
      ] Glucose.
      
    • Pyruvate (M+3): Generated from glycolysis.

    • Citrate (M+2): Pyruvate enters via Pyruvate Dehydrogenase (PDH) (Loss of 1 carbon as CO2).

    • Citrate (M+3): Pyruvate enters via Pyruvate Carboxylase (PC) (Anaplerosis, no carbon loss).

    • Result: The Ratio of Citrate M+2 / M+3 quantifies the relative flux of PDH vs. PC.

Pathway Logic Visualization

Carbon_Mapping Glucose [U-13C] Glucose (6 Carbons Labeled) Pyruvate Pyruvate (M+3) (3 Carbons Labeled) Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA (M+2) (2 Carbons Labeled) Pyruvate->AcetylCoA PDH (-CO2) Citrate_PC Oxaloacetate (M+3) (PC Route) -> Citrate (M+3) Pyruvate->Citrate_PC Pyruvate Carboxylase (Anaplerosis) Citrate_PDH Citrate (M+2) (PDH Route) AcetylCoA->Citrate_PDH + OAA (M+0) OAA Oxaloacetate (M+0) (Unlabeled Pool)

Figure 2: Carbon Atom Mapping Logic. Distinguishing PDH (oxidative) vs. PC (anaplerotic) flux using glucose tracers.

Part 5: Applications in Drug Development

Target Validation: Glutaminase Inhibition (GLS1)

In cancer therapy, Glutaminase (GLS1) inhibitors block the conversion of Glutamine to Glutamate.

  • Experiment: Treat cells with GLS1 inhibitor + [U-

    
    ] Glutamine.
    
  • Readout:

    • Glutamine: High M+5 abundance (uptake is intact).

    • Glutamate: Drastic reduction in M+5 enrichment (conversion blocked).

    • TCA Intermediates (Fumarate/Malate): Reduced M+4 enrichment (downstream TCA starvation).

  • Outcome: Confirms the drug engages the target inside the cell and quantifies the metabolic impact.

Mechanism of Action (MoA)

If a drug causes cell death but the target is unknown, SIL-M can reveal the "metabolic lesion."

  • Example: A novel compound causes a buildup of Fructose-1,6-bisphosphate (fully labeled) but a depletion of Glyceraldehyde-3-phosphate.

References

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data.[3] Analytical Chemistry.[4][3][5] [Link]

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics. [Link]

  • Antoniewicz, M. R. (2018). A guide to metabolic flux analysis in metabolic engineering: Methods, tools and applications.[6] Metabolic Engineering.[4][6][7][8] [Link]

  • Lu, W., et al. (2018). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. [Link]

  • Jang, C., et al. (2018). Metabolite tracing with stable isotopes.[1][4][9][7][8][3][5][10][11][12] Nature Methods. [Link]

Sources

Precision Metabolic Mapping: The Strategic Advantage of Positionally Labeled Glucose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolomics and fluxomics, uniformly labeled tracers (e.g., [U-


C]glucose) act as floodlights, illuminating the entire metabolic network. While useful for general inventory, they often fail to resolve overlapping pathways or bidirectional fluxes. Positionally labeled glucose tracers (e.g., [1-

C], [1,2-

C], or [6-

C]glucose) act as lasers. By placing heavy isotopes at specific carbon positions, researchers can exploit the distinct atom transitions of competing enzymes to calculate precise metabolic flux.

This guide details the mechanistic advantages of these tracers, specifically in decoupling Glycolysis from the Pentose Phosphate Pathway (PPP) and resolving mitochondrial anaplerosis.

Part 1: The Mechanistic Basis of Positional Tracing

The power of positionally labeled glucose lies in atom mapping —the predictable fate of specific carbon atoms as they traverse metabolic enzymes. Unlike uniformly labeled glucose, which produces fully labeled downstream metabolites (masking the route taken), positional tracers generate distinct mass isotopomers depending on the pathway utilized.

The Core Differentiator: C1 vs. C6

The most critical distinction in central carbon metabolism is the fate of Carbon-1 (C1) versus Carbon-6 (C6).[1][2]

  • Glycolysis: Is symmetric regarding C1 and C6. Both carbons eventually become the C3 position of pyruvate.

  • Pentose Phosphate Pathway (PPP): The oxidative branch of the PPP specifically decarboxylates C1.[1] If glucose enters the oxidative PPP, C1 is released as

    
    CO
    
    
    
    and is lost from the carbon skeleton. C6 is retained.

By comparing the incorporation of label from [1-


C]glucose versus [6-

C]glucose into downstream metabolites (like lactate or alanine), one can mathematically determine the fraction of glucose flux diverted through the PPP.
Visualization: Pathway Discrimination via Atom Mapping

The following diagram illustrates how identical substrates (Glucose) result in different isotopic signatures based on the pathway chosen.

G cluster_legend Legend L1 Carbon-1 Label L2 Carbon-6 Label Glucose Glucose Input (Labeled at C1 or C6) G6P Glucose-6-Phosphate Glucose->G6P Glyco_Step Glycolysis (PFK/Aldolase) G6P->Glyco_Step PPP_Step Oxidative PPP (G6PDH/6PGD) G6P->PPP_Step Pyr_Glyco Pyruvate (from Glycolysis) C1 -> Methyl (C3) C6 -> Methyl (C3) Glyco_Step->Pyr_Glyco Conserves Both Labels CO2 CO2 Release (Contains C1) PPP_Step->CO2 C1 Lost Here Ru5P Ribulose-5-P (Retains C6, Loses C1) PPP_Step->Ru5P C6 Retained Pyr_PPP Pyruvate (re-entry via PPP) Label Scrambled/Lost Ru5P->Pyr_PPP

Figure 1: Differential fate of Carbon-1 (Red) and Carbon-6 (Blue). In the Oxidative PPP, C1 is lost as CO2, while Glycolysis preserves it. This divergence allows for the quantification of oxidative PPP flux.

Part 2: Strategic Applications

Decoupling PPP from Glycolysis (The [1,2- C ] Advantage)

While comparing [1-


C] and [6-

C] requires two separate experiments, using [1,2-

C

]glucose
in a single experiment is often superior for resolving PPP flux.
  • Glycolysis Route: The C1-C2 bond remains intact. Glucose (M+2)

    
     Pyruvate (M+2) 
    
    
    
    Lactate (M+2).
  • PPP Route: The C1 is decarboxylated.[1] The C2 becomes C1 of Ribulose-5-P. Through the non-oxidative PPP recycling (Transketolase/Transaldolase), these carbons rearrange. Crucially, the loss of C1 breaks the M+2 doublet.

  • Result: A high ratio of M+1 lactate to M+2 lactate indicates high PPP activity (specifically pentose recycling).

Resolving TCA Cycle Entry: PDH vs. PC

The entry of carbon into the mitochondria dictates cell fate (energy production vs. biosynthesis).

  • Pyruvate Dehydrogenase (PDH): Decarboxylates Pyruvate C1 to form Acetyl-CoA (C2, C3).

  • Pyruvate Carboxylase (PC): Carboxylates Pyruvate to form Oxaloacetate (OAA), retaining all carbons.

Using [U-


C]glucose  makes this difficult to distinguish because the resulting Acetyl-CoA and OAA are both highly labeled. However, using [1-

C]glucose
(which becomes [3-

C]pyruvate via glycolysis):
  • Via PDH: The label ends up in Acetyl-CoA and is incorporated into Citrate.

  • Via PC: The label enters OAA directly. By analyzing the isotopomer distribution of Glutamate (a reporter for the

    
    -ketoglutarate pool), researchers can calculate the ratio of PC to PDH flux (Anaplerosis/Cataplerosis).
    

Part 3: Experimental Protocol (Self-Validating System)

This protocol focuses on Isotopic Steady State Analysis using LC-MS/MS.

Phase 1: Pre-Experimental Preparation

Objective: Eliminate background carbon noise to ensure signal integrity.

ComponentRequirementCausality/Reasoning
Serum (FBS) Dialyzed (w/ 10k MWCO)Standard FBS contains ~5mM unlabeled glucose. This dilutes the tracer, suppressing the M+X signal and skewing flux calculations. Dialysis removes small molecules while retaining growth factors.
Media Base Glucose/Glutamine-free DMEMAllows precise reconstitution with labeled substrates.
Tracer Purity >99% Isotopic EnrichmentLow enrichment tracers introduce complex correction factors that degrade data confidence.
Phase 2: The Labeling Workflow
  • Seeding: Plate cells (e.g., 6-well format) to reach 70-80% confluency at the start of the experiment.

  • Wash Step: Wash cells 2x with warm PBS to remove residual unlabeled media.

  • Tracer Addition: Add media containing [1,2-

    
    C
    
    
    
    ]glucose (typically 10-25 mM).
    • Timepoint: For steady-state, expose for 24-48 hours (or >5 doubling times).

    • Validation: Ensure media color (pH) remains stable; acidification indicates excessive glycolysis and potential non-steady state conditions.

  • Quenching (Critical):

    • Aspirate media rapidly.

    • Immediately wash with ice-cold saline (0.9% NaCl) . Do not use PBS if using LC-MS, as phosphates suppress ionization.

    • Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

    • Why: This instantly stops enzymatic activity. Warm solvents allow metabolism to continue for seconds, altering the MID.

Phase 3: Extraction & Analysis
  • Scraping: Scrape cells in cold methanol on dry ice.

  • Phase Separation: Transfer to tube. Vortex. Centrifuge at 14,000 x g (4°C) for 10 min.

  • Supernatant: Contains polar metabolites (Glycolysis/TCA intermediates). Dry under nitrogen gas.

  • Derivatization (Optional for GC-MS, Skip for LC-MS): If using GC-MS, MOX-TMS derivatization is required to make sugars volatile.

Part 4: Data Interpretation & Logic

Mass Isotopomer Distribution (MID)

Data should be corrected for natural abundance (using software like IsoCor or Polu) before interpretation.

Table: Expected Labeling Patterns from [1,2-


C

]Glucose
MetaboliteIsotopomerPathway Indication
Pyruvate M+2Direct Glycolysis (C1-C2 bond intact).
Lactate M+2Direct Glycolysis.
Lactate M+1Pentose Phosphate Pathway. C1 lost; C2 recycled via non-oxidative branch.
Citrate M+2Entry via PDH (Acetyl-CoA carrying 2 labeled carbons).
Citrate M+3/M+4Multiple turns of TCA cycle or PC entry (complex modeling required).
Workflow Diagram

Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Analysis Media Glucose-Free Media + Dialyzed FBS Tracer Add [1,2-13C]Glucose Media->Tracer Culture Cell Culture (Steady State) Tracer->Culture Quench Metabolic Quench (-80°C 80% MeOH) Culture->Quench MS LC-MS/MS Analysis Quench->MS MID Calculate MIDs (M+0, M+1, M+2...) MS->MID

Figure 2: Experimental workflow for steady-state metabolic flux analysis. Note the critical quenching step to preserve metabolic snapshots.

References

  • Metallo, C. M., et al. (2009).[3] Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Journal of Biotechnology. Link

  • Antoniewicz, M. R. (2015).[4] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism. Link

  • Buescher, J. M., et al. (2015).[4] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. Link

  • Katz, J., & Wood, H. G. (1963). The Use of C14O2 Yields from Glucose-1- and -6-C14 for the Evaluation of the Pathways of Glucose Metabolism. Journal of Biological Chemistry. Link

Sources

Dynamic Flux: A Technical Guide to Exploring Central Carbon Metabolism with Stable Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Static metabolomics provides a snapshot of cellular abundance but fails to capture the dynamic activity of metabolic pathways. For drug development professionals and metabolic researchers, Stable Isotope Tracing is the definitive method to resolve this limitation. By introducing


C-labeled substrates (tracers) and measuring their incorporation into downstream metabolites via Mass Spectrometry (MS), researchers can quantify metabolic flux —the rate at which substrates are converted into products.[1][2] This guide outlines the core principles, validated protocols, and analytical frameworks required to implement high-fidelity isotope tracing in central carbon metabolism (CCM).

Chapter 1: The Physics of Flux – Principles & Tracer Selection

Beyond Abundance: The Necessity of Flux

Steady-state metabolite levels are poor predictors of pathway activity. A high concentration of lactate could indicate rapid glycolytic production (Warburg effect) or blocked excretion. Isotope tracing resolves this by measuring the Mass Isotopomer Distribution (MID) .[3]

  • Isotopologues: Molecules differing only in their isotopic composition (e.g., Glucose M+0 vs. Glucose M+6).

  • Isotopomers: Isomers having the same number of isotopic atoms but in different positions (resolved by NMR, but often aggregated in MS).

Strategic Tracer Selection

The choice of tracer dictates the biological question you can answer. Randomly selecting "Uniformly Labeled" glucose often masks specific pathway diversions.

TracerLabeling PatternPrimary ApplicationMechanism of Action
[U-

C]Glucose
All carbons labeledGlobal Carbon ContributionTracks total carbon contribution to TCA cycle, amino acids, and lipids. Best for general "fuel usage" profiling.
[1,2-

C]Glucose
Carbons 1 & 2 labeledPPP vs. Glycolysis Differentiates Oxidative Pentose Phosphate Pathway (PPP) from Glycolysis. PPP decarboxylation removes C1, resulting in M+1 lactate; Glycolysis retains both, yielding M+2 lactate.
[U-

C]Glutamine
All carbons labeledAnaplerosis & Reductive CarboxylationCritical for cancer research. Tracks glutamine entry into TCA (anaplerosis) and reverse flux (reductive carboxylation) for lipid synthesis in hypoxia.
[1-

C]Pyruvate
Carbon 1 labeledPDH vs. PC ActivityTracks entry into TCA via Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC).

Chapter 2: The Critical Workflow – Experimental Protocol

The validity of flux data relies entirely on metabolic quenching . Metabolism turns over on the order of milliseconds. Poor quenching leads to ATP hydrolysis and artificially altered metabolite ratios.

Experimental Design & Labeling
  • Media Preparation: Use dialyzed FBS (to remove unlabeled serum glucose/glutamine) and glucose/glutamine-free base media (e.g., DMEM). Reconstitute with the specific

    
    C-tracer.
    
  • Isotopic Steady State: For steady-state flux, label for 2–3 cell doubling times. For dynamic flux (kinetic profiling), collect time points (e.g., 0, 15, 30, 60 min).

Protocol: Adherent Cell Quenching & Extraction

Standard Operating Procedure (SOP) for LC-MS Analysis

Reagents:

  • 80% Methanol (LC-MS Grade), pre-chilled to -80°C.

  • Ammonium Carbonate (optional, for pH neutralization).

Step-by-Step:

  • Rapid Wash: Place culture dish on ice. Aspirate media completely. Immediately wash once with ice-cold saline (0.9% NaCl) or PBS.

    • Expert Insight: Do not use water; hypotonic shock causes metabolite leakage before quenching. Perform this step in <5 seconds.

  • Quench: Immediately add -80°C 80% Methanol (1 mL per 10cm dish).

    • Mechanism: The extreme cold combined with organic solvent instantly denatures enzymes, freezing the metabolic state.

  • Scrape & Collect: Scrape cells into the methanol on dry ice. Transfer suspension to a pre-chilled tube.

  • Extraction: Vortex vigorously. Incubate at -80°C for 1 hour to ensure complete protein precipitation.

  • Clarification: Centrifuge at 20,000 x g for 15 min at 4°C.

  • Drying: Transfer supernatant to a new glass vial. Dry under nitrogen gas or vacuum concentrator (avoid heat). Reconstitute in LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water).

Visualization: The Metabolic Flux Workflow

FluxWorkflow Design 1. Design (Tracer Selection) Culture 2. Culture & Labeling (Dialyzed FBS) Design->Culture Defined Media Quench 3. Quenching (-80°C MeOH) Culture->Quench < 5 sec Wash Extract 4. Extraction (Centrifuge/Dry) Quench->Extract Cell Lysis Acquisition 5. LC-MS/GC-MS (Data Acquisition) Extract->Acquisition Metabolites Analysis 6. Flux Analysis (Isotopologue Dist.) Acquisition->Analysis Raw Spectra

Figure 1: The integrated workflow for stable isotope tracing. Step 3 (Quenching) is the critical control point for data integrity.

Chapter 3: Pathway Mapping & Data Interpretation

The Central Carbon Map

Understanding where the heavy carbons (


C) flow is essential. Below is a simplified map of Glucose and Glutamine utilization.

MetabolicMap Glc_ext [U-13C]Glucose (Ext) G6P G6P Glc_ext->G6P HK Pyr Pyruvate G6P->Pyr Glycolysis (M+3) Lac Lactate Pyr->Lac LDH (M+3) AcCoA Acetyl-CoA Pyr->AcCoA PDH (M+2) Cit Citrate AcCoA->Cit CS aKG α-Ketoglutarate aKG->Cit Reductive Carboxylation (Hypoxia) aKG->Cit Oxidative TCA Gln_ext [U-13C]Glutamine (Ext) Glu Glutamate Gln_ext->Glu GLS Glu->aKG GDH (Anaplerosis)

Figure 2: Simplified Central Carbon Metabolism showing entry points for Glucose (Blue) and Glutamine (Red) tracers.

Analyzing Mass Isotopomer Distributions (MID)

Data output from MS appears as a distribution of mass peaks.

  • M+0: Unlabeled metabolite (from pre-existing pools or non-tracer sources).

  • M+n: Metabolite with n

    
    C atoms.
    

Calculation Example (Fractional Enrichment):



Where 

is the abundance of isotopologue

, and

is the number of carbons.

Correction: You must correct for natural isotope abundance (approx. 1.1%


C naturally occurring) using software like IsoCor  or Isotopomers .

Chapter 4: Applications in Drug Discovery

Case Study: Targeting the Warburg Effect
  • Scenario: A drug candidate inhibits LDH-A (Lactate Dehydrogenase).

  • Experiment: Label cells with [U-

    
    C]Glucose.
    
  • Readout:

    • Control: High M+3 Lactate, low M+2 Citrate (Warburg phenotype).

    • Treated: Decrease in M+3 Lactate; potential increase in M+2 Citrate (restoration of oxidative phosphorylation) or accumulation of M+3 Pyruvate.

    • Interpretation: If M+3 Lactate drops but M+3 Pyruvate does not accumulate, the drug may be inhibiting upstream glycolysis (e.g., GAPDH) rather than LDH-A.

Case Study: Glutaminase (GLS) Inhibitors in Oncology
  • Scenario: Testing a GLS inhibitor in KRAS-mutant cells.

  • Experiment: Label with [U-

    
    C]Glutamine.
    
  • Readout: Measure M+5 Glutamate and M+5

    
    -Ketoglutarate.
    
  • Success Criteria: Significant reduction in the M+5 fraction of downstream TCA metabolites compared to control, confirming blockade of glutamine anaplerosis.

References

  • Metabolic Flux Analysis Principles

    • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[4]

    • [Link]

  • Quenching & Extraction Protocols

    • Lu, W., et al. (2017).[5] Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry.

    • [Link]

  • Tracer Selection & Methodology

    • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell.
    • [Link]

  • Data Analysis Software (IsoCor)

    • Millard, P., et al. (2019). IsoCor: correcting MS data in isotope labeling experiments.
    • [Link]

  • Clinical Applications

    • Faubert, B., et al. (2017). Lactate Metabolism in Human Lung Tumors. Cell.
    • [Link]

Sources

Methodological & Application

Application Note: Precision Dissection of Mitochondrial Entry with Dextrose-4,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the use of Dextrose-4,5-13C2 (Glucose-4,5-13C2) in mammalian cell culture. Unlike the more common [U-13C6] or [1,2-13C2] tracers, this specific isotopomer provides a unique "molecular key" for distinguishing Pyruvate Carboxylase (PC) flux from Pyruvate Dehydrogenase (PDH) flux, offering high-resolution insight into mitochondrial anaplerosis and TCA cycle dynamics.

Introduction & Mechanistic Rationale

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological question. While [U-13C6]-glucose is the standard for total carbon contribution, it fails to mechanistically distinguish how carbon enters the TCA cycle.

This compound is the superior tool for resolving the Pyruvate Branch Point due to its specific atom mapping properties:

  • Glycolytic Cleavage: Through glycolysis, Glucose-4,5-13C2 is converted into Pyruvate-1,2-13C2 .

    • Glucose C4

      
      Pyruvate C1 (Carboxyl)
      
    • Glucose C5

      
      Pyruvate C2 (Carbonyl)
      
  • The "Carboxyl Split":

    • PDH Pathway (Oxidative): The Pyruvate Dehydrogenase complex decarboxylates pyruvate, removing C1 as CO

      
      . Consequently, the resulting Acetyl-CoA retains only one labeled carbon (C2).
      
      • Result:M+1 Acetyl-CoA

        
        M+1 Citrate .
        
    • PC Pathway (Anaplerotic): Pyruvate Carboxylase carboxylates pyruvate to Oxaloacetate (OAA), retaining both labeled carbons.

      • Result:M+2 Oxaloacetate

        
        M+2 Citrate  (assuming condensation with unlabeled Acetyl-CoA) or M+3 Citrate  (if Acetyl-CoA is also labeled).
        

This mass shift (M+1 vs. M+2) allows for a direct, mass-spectrometry-based quantification of anaplerosis without complex modeling required by other tracers.

Pathway Visualization: The Fate of Carbons 4 & 5

G Glc Glucose [4,5-13C2] Pyr Pyruvate [1,2-13C2] (C1=Carboxyl, C2=Carbonyl) Glc->Pyr Glycolysis CO2 CO2 (13C from C1) Pyr->CO2 Loss of C1 AcCoA Acetyl-CoA [1-13C1] (M+1) Pyr->AcCoA PDH (Decarboxylation) OAA Oxaloacetate [1,2-13C2] (M+2) Pyr->OAA PC (Carboxylation) Cit_PDH Citrate (M+1) (via PDH) AcCoA->Cit_PDH TCA Entry Cit_PC Citrate (M+2) (via PC) OAA->Cit_PC TCA Entry

Figure 1: Atom mapping of this compound.[1] Note how the PDH pathway results in mass M+1 downstream, while the PC pathway retains mass M+2.

Experimental Protocol

Phase I: Reagent Preparation

Critical Standard: To ensure valid isotopic enrichment, all exogenous sources of unlabeled glucose must be eliminated.

  • Base Medium: Use Glucose-Free DMEM or RPMI (commercially available or custom formulation).

  • Serum: Use Dialyzed FBS (dFBS). Standard FBS contains ~1-2 g/L unlabeled glucose, which will dilute the tracer and skew results.

    • Recommendation: Purchase dFBS with a cutoff of 10 kDa to remove small metabolites while retaining growth factors.

  • Tracer Reconstitution:

    • Dissolve this compound (e.g., Cambridge Isotope Labs, Sigma) in sterile, glucose-free media or PBS to create a 1 M stock.

    • Filter sterilize (0.22 µm).[2]

    • Target Concentration: Supplement the glucose-free medium to achieve physiological (5 mM) or supraphysiological (10-25 mM) levels, matching the control condition.

Phase II: Cell Culture & Labeling Workflow
StepActionTechnical Rationale
1. Seeding Seed cells in standard plates (6-well or 10cm dishes).Ensure 60-70% confluency at the start of labeling to prevent contact inhibition affecting metabolism.
2. Adaptation Incubate overnight in standard (unlabeled) media.Allows cells to attach and recover from trypsinization stress.
3. Wash Aspirate media.[2] Wash 2x with warm PBS .Removes residual unlabeled glucose from the interstitial space.
4. Pulse Add pre-warmed [4,5-13C2] Glucose Medium .Time t=0 . The clock starts immediately upon addition.
5. Duration Isotopic Steady State: 24–48 hours.Kinetic Flux: 0, 15, 30, 60, 120 mins.Steady state reveals the final pathway contribution ratios. Kinetic flux measures reaction rates.
Phase III: Metabolite Extraction (Quenching)

Metabolism is fast (turnover < 1 sec). Proper quenching is vital to freeze the metabolic state.

  • Rapid Quench:

    • Place culture plate on Dry Ice/Methanol slurry or ice bath immediately.

    • Aspirate media completely (save supernatant if analyzing lactate secretion).

    • Wash: Quickly wash 1x with ice-cold Ammonium Acetate (150 mM) or saline. Avoid PBS if using LC-MS, as phosphates suppress ionization.

  • Extraction:

    • Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the monolayer.

    • Volume: 1 mL per 10cm dish or 500 µL per 6-well.

    • Incubate at -80°C for 15 minutes.

  • Harvest:

    • Scrape cells into the methanol solution.

    • Transfer to valid microcentrifuge tubes.

    • Centrifuge at 14,000 x g for 10 min at 4°C to pellet protein/debris.

    • Transfer supernatant to new glass vials.

    • Dry: Evaporate solvent using a SpeedVac or Nitrogen stream (no heat).

    • Store: Pellets at -80°C until analysis.

Analytical Configuration (LC-MS)[3]

For this compound, High-Resolution Mass Spectrometry (HRMS) (e.g., Q-Exactive, Orbitrap) is recommended to resolve isotopologues clearly.

  • Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for polar metabolites (Pyruvate, Citrate, Amino Acids).

    • Column: ZIC-pHILIC or Amide columns.

    • Mobile Phase: A: 20 mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.

  • Target Metabolites & Mass Shifts:

MetaboliteParent FormulaKey Isotopologue (PDH)Key Isotopologue (PC)Notes
Pyruvate C

H

O

M+2 M+2 Precursor pool. Should be highly enriched.
Lactate C

H

O

M+2 M+2 Surrogate for cytosolic pyruvate labeling.
Citrate C

H

O

M+1 M+2 The discriminator. M+1 indicates Acetyl-CoA entry. M+2 indicates OAA entry.
Glutamate C

H

NO

M+1 M+2 Downstream of Citrate/Alpha-KG. Easier to detect than Citrate in some modes.
Malate C

H

O

M+1 M+2 TCA cycle intermediate.
Data Processing Formula

To calculate the Pyruvate Carboxylase (PC) / Pyruvate Dehydrogenase (PDH) Ratio :



Note: This is a simplified approximation. For rigorous flux calculation, use software like INCA or 13C-Flux2 to model the positional isotopomers, accounting for multiple turns of the TCA cycle (which will scramble the label).

Troubleshooting & Validation

IssueProbable CauseSolution
Low Enrichment (<50%) Contamination with unlabeled glucose.Ensure dFBS is used. Check if "PBS" wash contained glucose.
No M+1 Citrate detected Low mitochondrial respiration.Cell line may be purely glycolytic (Warburg effect). Check Lactate M+2 levels.
High M+3 Citrate Multiple TCA turns or labeled Acetyl-CoA + labeled OAA.Reduce labeling time to "Kinetic" phase (e.g., 4 hours) to see first-pass incorporation.

References

  • Metallo, C. M., et al. (2011).[3] "Tracing metabolic flux with [1,2-13C2]glucose and [U-13C5]glutamine." Nature Protocols. Link (Context on general 13C methods).

  • Alves, T. C., et al. (2015). "Integrated, Step-by-Step 13C-Metabolic Flux Analysis." Nature Protocols. Link

  • Fan, T. W., et al. (2012). "Metabolomics-edited transcriptomics analysis of Se-deficient human lung cancer cells reveals SIRT1-mediated upregulation of pyruvate carboxylase." Metabolomics.
  • Cheng, T., et al. (2011). "Pyruvate carboxylase, the bridge that connects glycolysis and the TCA cycle." Cancer Research.[2] Link

  • Sigma-Aldrich (Merck). "Stable Isotope Labeled Metabolites - Technical Guide." Link

Sources

Metabolic flux analysis (MFA) experimental design with Dextrose-4,5-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Metabolic Flux Analysis (MFA) using Dextrose-4,5-¹³C₂

Authored by a Senior Application Scientist

This guide provides a detailed protocol and experimental design considerations for conducting Metabolic Flux Analysis (MFA) using Dextrose-4,5-¹³C₂ as a stable isotope tracer. It is intended for researchers, scientists, and drug development professionals seeking to quantitatively measure the rates of metabolic reactions within a biological system.

Introduction to Metabolic Flux Analysis with Dextrose-4,5-¹³C₂

Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates (fluxes) of metabolic pathways in living cells. By introducing a substrate labeled with a stable isotope, such as ¹³C, and tracking its incorporation into downstream metabolites, MFA provides a detailed snapshot of cellular metabolism. The choice of tracer is critical, and Dextrose-4,5-¹³C₂ offers specific advantages for probing central carbon metabolism.

The strategic placement of the ¹³C labels on the 4th and 5th carbons of the glucose molecule provides a unique labeling pattern that is particularly informative for dissecting the intricate pathways of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This specific isotopic labeling allows for the deconvolution of complex and overlapping metabolic routes, offering a higher resolution of metabolic activity compared to uniformly labeled glucose.

Experimental Design: Key Considerations

A well-designed MFA experiment is crucial for obtaining accurate and interpretable data. The following sections outline the critical factors to consider when using Dextrose-4,5-¹³C₂.

Rationale for Tracer Selection

Dextrose-4,5-¹³C₂ is particularly useful for distinguishing between the oxidative and non-oxidative branches of the pentose phosphate pathway. The ¹³C labels at positions 4 and 5 of glucose will be differentially processed in these pathways, leading to distinct labeling patterns in downstream metabolites like ribose-5-phosphate and other sugar phosphates. This allows for a more precise quantification of the flux through these critical biosynthetic routes.

Cell Culture and Labeling Strategy

The duration of labeling with Dextrose-4,5-¹³C₂ is a critical parameter that must be optimized for the specific cell type and metabolic pathways of interest. For rapidly proliferating cells, a shorter labeling time may be sufficient to achieve isotopic steady state in central carbon metabolites. Conversely, for slower-growing cells or to probe pathways with slower turnover rates, a longer labeling period may be necessary. It is recommended to perform a time-course experiment to determine the optimal labeling duration.

A crucial aspect of the experimental setup is to ensure that the cells are in a metabolic steady state during the labeling period. This can be achieved by maintaining consistent culture conditions, such as cell density, nutrient availability, and oxygen levels.

Experimental Workflow Overview

The overall workflow for an MFA experiment with Dextrose-4,5-¹³C₂ involves several key stages, from cell culture to data analysis.

MFA_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Seeding & Growth B Switch to ¹³C-labeled Media A->B C Incubation (Labeling) B->C D Metabolite Quenching & Extraction C->D E LC-MS/MS Analysis D->E F Mass Isotopomer Distribution (MID) Analysis E->F G Flux Calculation & Modeling F->G

Figure 1: A generalized workflow for a Metabolic Flux Analysis experiment.

Detailed Protocols

The following protocols provide a step-by-step guide for performing an MFA experiment with Dextrose-4,5-¹³C₂.

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare custom media where unlabeled glucose is replaced with Dextrose-4,5-¹³C₂. Ensure all other media components are identical to the standard culture media.

  • Media Exchange: Once cells have reached the desired confluency, aspirate the standard media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add the pre-warmed ¹³C-labeled media to the cells and incubate for the predetermined optimal labeling time.

Protocol 2: Metabolite Extraction
  • Quenching: To halt all enzymatic activity, rapidly aspirate the labeling media and wash the cells with ice-cold PBS.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed to pellet cellular debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites for analysis.

Data Analysis and Interpretation

The analysis of samples from an MFA experiment involves sophisticated techniques to determine the isotopic enrichment of metabolites and to calculate the metabolic fluxes.

Mass Spectrometry Analysis

The extracted metabolites are typically analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The LC separates the individual metabolites, and the MS detects the mass-to-charge ratio of each metabolite and its isotopologues. The resulting data provides the Mass Isotopomer Distribution (MID) for each metabolite, which is the relative abundance of each isotopologue.

Flux Calculation

The MIDs are then used in computational models to calculate the metabolic fluxes. Software packages such as INCA or Metran can be used for this purpose. These tools use mathematical algorithms to fit the experimentally determined MIDs to a metabolic network model, thereby estimating the flux through each reaction in the network.

Data Analysis Pipeline

The data analysis pipeline for an MFA experiment is a multi-step process that requires careful attention to detail.

Data_Analysis_Pipeline cluster_raw_data Raw Data Processing cluster_flux_calc Flux Calculation H LC-MS Data Acquisition I Peak Integration & Identification H->I J Isotopologue Abundance Correction I->J L MID Data Input J->L K Metabolic Network Model M Flux Estimation Algorithm K->M L->M N Flux Map Generation M->N

Figure 2: A schematic of the data analysis pipeline for an MFA experiment.

Representative Data

The table below shows an example of how MID data for a key metabolite might be presented.

MetaboliteIsotopologueRelative Abundance (%)
CitrateM+010
M+115
M+250
M+315
M+410

Table 1: Example Mass Isotopomer Distribution (MID) data for Citrate.

Conclusion

Metabolic Flux Analysis using Dextrose-4,5-¹³C₂ is a powerful technique for dissecting central carbon metabolism. Careful experimental design, rigorous execution of protocols, and sophisticated data analysis are all essential for obtaining high-quality, interpretable results. This application note provides a comprehensive guide to help researchers successfully implement this technique in their own laboratories.

References

  • Jazmin, L. J., & Young, J. D. (2013). Isotopomer-assisted metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 985, 437–462. [Link]

13C NMR spectroscopy analysis of Dextrose-4,5-13C2 labeled extracts.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 13C NMR Spectroscopy Analysis of Dextrose-4,5-13C2 Labeled Extracts

Abstract

This application note details the protocol for Metabolic Flux Analysis (MFA) using This compound (Glucose-4,5-13C2) as a tracer. Unlike uniformly labeled glucose ([U-13C6]), which generates complex isotopomer multiplets, the [4,5-13C2] labeling pattern provides a clean, binary readout for the integrity of the glycolytic pathway and its coupling to the TCA cycle. This guide covers the mechanistic basis of the label distribution, a validated dual-phase extraction protocol for maximizing metabolite recovery, and specific NMR acquisition parameters required to resolve 13C-13C scalar couplings (


).

Introduction: The Strategic Value of this compound

In drug development and oncology research, distinguishing between aerobic glycolysis (Warburg effect) and oxidative phosphorylation is critical. This compound is a precision tool for this purpose.

  • Glycolytic Integrity: The C4-C5 bond in glucose is preserved during glycolysis, ultimately forming the C1-C2 bond in pyruvate and lactate.

  • TCA Cycle Entry: If the resulting pyruvate enters the TCA cycle via Pyruvate Dehydrogenase (PDH), the label is transferred to Acetyl-CoA positions 1 and 2, which subsequently appear as the C4-C5 backbone of Glutamate.

  • Pentose Phosphate Pathway (PPP) Discrimination: Flux through the PPP involves carbon scrambling reactions (Transketolase/Transaldolase) that often dissociate the C4-C5 bond or rearrange the label positions, resulting in a loss of the specific doublet patterns observed in direct glycolysis.

Mechanistic Insight: Carbon Fate Mapping

To interpret the NMR spectrum, one must understand the atom-by-atom transition of the isotope labels.

The Pathway Logic:

  • Glycolysis: Glucose (C1-C2-C3-C4 -C5 -C6) is cleaved by Aldolase.

    • C4, C5, and C6 form Glyceraldehyde-3-Phosphate (GAP).

    • C4 becomes the Carboxyl (C1) of Pyruvate.

    • C5 becomes the Carbonyl/Hydroxyl (C2) of Pyruvate/Lactate.

    • Result: [1,2-13C2]Lactate .

  • TCA Cycle: [1,2-13C2]Pyruvate

    
     [1,2-13C2]Acetyl-CoA + CO2.
    
    • [1,2-13C2]Acetyl-CoA condenses with Oxaloacetate to form Citrate.

    • Through the cycle, these carbons become C4 and C5 of

      
      -Ketoglutarate.
      
    • Result: [4,5-13C2]Glutamate .

Visualization: Metabolic Fate of this compound

CarbonFate cluster_Glycolysis Glycolysis cluster_TCA Mitochondrial TCA Cycle Glucose This compound (C4*-C5* Bond Intact) GAP Glyceraldehyde-3-P (Labeled at C1, C2) Glucose->GAP Aldolase Cleavage Pyruvate Pyruvate [1,2-13C2] GAP->Pyruvate Enzymatic Steps Lactate Lactate [1,2-13C2] (Observable Doublet) Pyruvate->Lactate LDH (Cytosol) AcetylCoA Acetyl-CoA [1,2-13C2] Pyruvate->AcetylCoA PDH (Mitochondria) Citrate Citrate AcetylCoA->Citrate Citrate Synthase Glutamate Glutamate [4,5-13C2] (Observable Doublet) Citrate->Glutamate TCA Turnover

Figure 1: Carbon transition map showing how [4,5-13C2]Glucose generates specific doublet signatures in Lactate (Glycolysis) and Glutamate (Oxidative Phosphorylation).

Protocol: Sample Preparation (Dual-Phase Extraction)

Objective: To quench metabolism instantly and extract polar metabolites (Lactate, Glutamate) while removing lipids and proteins that interfere with NMR shimming and baseline.

Reagents:

  • Methanol (HPLC Grade, pre-chilled to -80°C)

  • Chloroform (HPLC Grade)

  • Deionized Water (Milli-Q)

  • DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) internal standard

  • Deuterated Water (D2O)

Step-by-Step Workflow:

  • Quenching (Critical):

    • Rapidly wash cells (adherent or suspension) with ice-cold PBS (1x) to remove extracellular glucose.

    • Immediately add 4 mL/g wet weight of -80°C Methanol.

    • Why: This instantly halts enzymatic turnover, preserving the metabolic snapshot.

  • Cell Lysis & Extraction:

    • Scrape cells (if adherent) and transfer to a glass vial (chloroform compatible).

    • Add Chloroform and Cold Water to achieve a final ratio of Methanol:Chloroform:Water (2:2:1.8) .

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 10 minutes.

  • Phase Separation:

    • Centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Result: Three layers form.

      • Top (Aqueous): Polar metabolites (Glucose, Lactate, Amino Acids). <-- KEEP THIS

      • Middle (Interface): Denatured proteins.[1]

      • Bottom (Organic): Lipids.[1]

  • Lyophilization:

    • Carefully transfer the top aqueous layer to a fresh tube.

    • Evaporate methanol using a nitrogen stream (prevents bumping in lyophilizer).

    • Lyophilize (freeze-dry) the remaining aqueous phase overnight to a powder.

  • Reconstitution for NMR:

    • Dissolve the powder in 600 µL of NMR Buffer :

      • 100 mM Phosphate Buffer (pH 7.[2]4) in D2O.

      • 0.5 mM DSS (Internal Standard).

      • 0.2% Sodium Azide (Antimicrobial).

    • Note: Strict pH control is vital as chemical shifts of Glutamate and Lactate are pH-sensitive.

Visualization: Extraction Workflow

Extraction Start Cell Culture (+ 13C Tracer) Quench Quench (-80°C Methanol) Start->Quench Mix Add CHCl3 + H2O (Ratio 2:2:1.8) Quench->Mix Spin Centrifuge (2000g, 15min) Mix->Spin Phase Isolate Top Aqueous Phase Spin->Phase Dry Lyophilize Phase->Dry NMR Reconstitute (D2O + DSS) Dry->NMR

Figure 2: Optimized Methanol/Chloroform/Water extraction workflow for NMR metabolomics.

Protocol: NMR Acquisition & Analysis

Instrument Requirement: 500 MHz spectrometer or higher (600-800 MHz recommended for sensitivity). Cryoprobe is highly advantageous.

Acquisition Parameters (1D 13C {1H})

To quantify the 13C-13C coupling, we must decouple protons to remove the large


 splitting (125-160 Hz) and observe only the 

splitting (~35-55 Hz).
ParameterSettingRationale
Pulse Sequence zgpg30 or igatedInverse gated decoupling prevents Nuclear Overhauser Effect (NOE) buildup, ensuring quantitative peak integrals.
Relaxation Delay (D1) 2 - 5 secondsSufficient for metabolite relaxation (add T1 if absolute quantitation is critical).
Acquisition Time (AQ) 1.0 - 1.5 secondsEnsures high digital resolution to resolve splitting.
Spectral Width ~250 ppmCovers Carbonyls (180-220 ppm) to Methyls (10-30 ppm).
Scans (NS) 1024 - 409613C has low natural sensitivity (1.1%); high scan counts are required for cell extracts.
Decoupling WALTZ-16Broadband proton decoupling during acquisition only.
Data Interpretation: The "Doublet" Signature
  • Lactate Analysis (Glycolysis Marker):

    • Target: Lactate C1 (Carboxyl) and C2 (Methine).

    • Chemical Shifts: C1

      
       183.0 ppm; C2 
      
      
      
      71.0 ppm.
    • Observation:

      • Singlet: Represents natural abundance (1.1%) or unlabeled flux.

      • Doublet (

        
         Hz):  Represents flux from [4,5-13C2]Glucose via Glycolysis.
        
    • Calculation: Calculate the ratio of Doublet Area / (Doublet + Singlet Area) to determine fractional enrichment.

  • Glutamate Analysis (TCA Marker):

    • Target: Glutamate C4 and C5.[3]

    • Chemical Shifts: C5 (Carboxyl)

      
       182.0 ppm; C4 (Methylene) 
      
      
      
      34.2 ppm.
    • Observation:

      • Doublet (

        
         Hz):  Indicates Acetyl-CoA (derived from labeled glucose) entered the TCA cycle.
        

Troubleshooting & Pitfalls

  • Low Signal-to-Noise: If the doublet is buried in noise, increase cell count (>10 million cells recommended) or use a cryoprobe. Alternatively, use HSQC (Heteronuclear Single Quantum Coherence) experiments which detect 13C indirectly via protons, offering 10-100x sensitivity gain, though quantification becomes more complex.

  • Shifting Peaks: Chemical shifts of organic acids (Lactate, Glutamate) drift significantly with pH. Ensure the sample pH is adjusted to 7.40

    
     0.05 using dilute DCl or NaOD.
    
  • Broad Lines: Incomplete removal of lipids or paramagnetic ions (iron/copper from media) causes line broadening. Ensure the extraction centrifugation is sufficient and avoid metal spatulas.

References

  • Lane, A. N., et al. (2008). "Stable isotope analysis of pathways of glucose metabolism in human lung cancer cells." Metabolomics.

  • Fan, T. W., et al. (2012). "Metabolic profiling of human brain tumors using stable isotope tracers." Neuro-Oncology.

  • Beckonert, O., et al. (2007). "Metabolic profiling, metabolomic and metabonomic procedures for NMR spectroscopy of urine, plasma, serum and tissue extracts.

  • Clendinen, C. S., et al. (2015). "13C NMR metabolomics: Applications in natural products and biomarker discovery.

Sources

Quantifying pentose phosphate pathway flux with Dextrose-4,5-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantifying Pentose Phosphate Pathway Flux with Dextrose-4,5-13C2

Part 1: Core Directive & Technical Rationale

The "Retained Doublet" Strategy

While [1,2-13C2]-Glucose is the industry standard for estimating the oxidative fraction of the Pentose Phosphate Pathway (PPP), This compound (Glucose-4,5-13C2) offers a distinct, high-precision advantage for dissecting nucleotide biosynthesis and downstream tricarboxylic acid (TCA) cycle anaplerosis .

The core utility of this compound lies in its carbon atom fate:

  • Oxidative PPP (Biosynthetic): The C4-C5 bond of glucose is preserved intact, becoming the C3-C4 bond of Ribose-5-Phosphate (R5P). This yields a distinct M+2 mass isotopomer in the nucleotide pool.

  • Glycolysis (Catabolic): The C4-C5 bond becomes the C1-C2 bond of Pyruvate. Upon entry into the TCA cycle via Pyruvate Dehydrogenase (PDH), the C1 label is lost as CO2, leaving a singly labeled M+1 Acetyl-CoA.

  • Anaplerosis: If Pyruvate enters via Pyruvate Carboxylase (PC), the C1-C2 bond is retained, allowing clear differentiation between oxidative energy generation and biosynthetic anaplerosis.

This tracer is the superior choice when the research question focuses on ribose origin (oxidative vs. non-oxidative synthesis) and the metabolic fate of glucose carbons beyond glycolysis .

Part 2: Scientific Integrity & Mechanism

Carbon Atom Mapping & Causality

To interpret the data, one must understand the atomic transitions.

  • Glucose Structure: C1 (Aldehyde) - C2 - C3 - C4 - C5 - C6 (CH2OH).

  • Tracer: this compound (Labels at C4 and C5).

Pathway A: Oxidative Pentose Phosphate Pathway

  • G6PDH Reaction: Glucose-6-P undergoes oxidative decarboxylation. C1 is released as CO2.

  • Rearrangement:

    • Glucose C2

      
       Ribulose-5-P C1
      
    • Glucose C3

      
       Ribulose-5-P C2
      
    • Glucose C4

      
       Ribulose-5-P C3 (Labeled) 
      
    • Glucose C5

      
       Ribulose-5-P C4 (Labeled) 
      
    • Glucose C6

      
       Ribulose-5-P C5
      
  • Result: The Ribose pool becomes enriched with [3,4-13C2]-Ribose-5-P . This M+2 signature is the hallmark of direct oxidative synthesis.

Pathway B: Glycolysis

  • Aldolase Splitting: Fructose-1,6-BP is split.

    • C1-C2-C3

      
       DHAP (Unlabeled).
      
    • C4-C5-C6

      
       GAP (Labeled at C1, C2).
      
  • Pyruvate Generation: GAP (containing Glucose C4 at position 1 and C5 at position 2) converts to Pyruvate.

    • Pyruvate is [1,2-13C2] .[1][2]

  • TCA Cycle Entry (PDH):

    • Pyruvate Dehydrogenase removes Pyruvate C1 (Glucose C4) as CO2.

    • Result: Acetyl-CoA is [1-13C] (labeled at the carbonyl, from Glucose C5).

    • Significance: A shift from M+2 (Pyruvate) to M+1 (Citrate/Glutamate) indicates PDH flux.

Pathway Visualization (Graphviz)

Caption: Metabolic fate map of this compound. Note the divergence: Oxidative PPP retains the M+2 doublet in the pentose pool (Green), while PDH activity splits the label, resulting in M+1 Acetyl-CoA (Yellow).

Part 3: Experimental Protocol

Materials & Reagents
  • Tracer: D-Glucose-4,5-13C2 (99% enrichment).

  • Medium: Glucose-free DMEM or RPMI (dialyzed FBS required to remove background glucose).

  • Quenching Solution: 80% Methanol (pre-chilled to -80°C).

  • Internal Standard: Norvaline or U-13C-Glutamine (for normalization).

Cell Culture Labeling Workflow
  • Seed Cells: Plate cells in standard media to reach 70% confluency.

  • Wash: Wash 2x with PBS (37°C) to remove unlabeled glucose.

  • Pulse: Add medium containing 10 mM [4,5-13C2]-Glucose .

    • Duration:

      • Flux Steady State: 24–48 hours (for Ribose incorporation into RNA).

      • Dynamic Flux: 1–4 hours (for Glycolysis/TCA intermediates).

  • Quench: Rapidly aspirate media; wash 1x with ice-cold saline; add -80°C 80% Methanol. Scrape cells on dry ice.

Sample Preparation (GC-MS)

Target Analytes: Ribose (from RNA hydrolysis), Lactate, Glutamate.

A. RNA Ribose Extraction (Crucial for PPP Biosynthesis):

  • Isolate RNA using Trizol or column-based kits.

  • Hydrolysis: Incubate RNA in 2M HCl at 100°C for 2 hours to release Ribose.

  • Derivatization (Aldonitrile Acetate):

    • Add Hydroxylamine HCl in Pyridine (incubation 30 min @ 70°C).

    • Add Acetic Anhydride (incubation 30 min @ 70°C).

    • Why this method? It preserves the carbon skeleton intact for isotopomer analysis.

B. Polar Metabolite Extraction (Glycolysis/TCA):

  • Centrifuge methanol lysate (14,000 x g, 10 min, 4°C).

  • Dry supernatant under N2 flow.

  • Derivatization (MOX-TBDMS):

    • Methoxyamine HCl in Pyridine (protects keto groups).

    • MTBSTFA + 1% TBDMCS (silylation of hydroxyls).

    • Target: Lactate, Pyruvate, Glutamate.[2][3]

Data Acquisition & Analysis

Instrument: GC-MS (Single Quadrupole or ToF). Mode: Electron Impact (EI) or Chemical Ionization (CI).

Key Ion Fragments to Monitor:

MetaboliteDerivativeFragment (m/z)Carbon OriginExpected Pattern (from 4,5-13C2)
Ribose Aldonitrile[M-212]C1-C5 (Whole)M+2 (Oxidative) vs M+1/Scattered (Non-Ox)
Lactate TBDMS261 (M-57)C1-C3M+2 (Glycolysis derived)
Pyruvate TBDMS174 (M-57)C1-C3M+2 ([1,2-13C2]-Pyruvate)
Glutamate TBDMS432 (M-57)C1-C5M+1 (via PDH) vs M+2 (via PC)

Part 4: Data Interpretation & Calculations

Calculating Oxidative PPP Contribution

To quantify the fraction of Ribose synthesized via the Oxidative branch (


) versus the Non-Oxidative recycling branch (

):


  • Logic: Only the direct oxidative path preserves the C4-C5 bond of glucose as the C3-C4 bond of Ribose (M+2).

  • Non-Oxidative Contamination: The non-oxidative path (Transketolase/Transaldolase) scrambles the label, typically resulting in M+1 or scattered M+2 patterns that do not match the clean doublet of the oxidative path.

Validating TCA Entry (PDH vs PC)

Use the Glutamate isotopomer distribution to validate the fate of the glycolytic output.

  • PDH Flux: Generates [1-13C]-Acetyl-CoA

    
     [4-13C]- 
    
    
    
    KG
    
    
    [4-13C]-Glutamate (M+1 ).
  • PC Flux (Anaplerosis): Generates [1,2-13C2]-OAA

    
     [1,2,3-13C3]- 
    
    
    
    KG (depending on turns)
    
    
    Complex M+2/M+3 patterns.

Ratio Calculation:



(High ratio indicates dominant oxidative energy generation; low ratio indicates high anaplerosis).

References

  • Brekke, E. M., et al. (2012). "Assessing the pentose phosphate pathway using [2,3-13C2]glucose." Nutrition & Metabolism. Link(Cited for context on doublet tracers in PPP).

  • Lee, W. N., et al. (1998). "Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose." American Journal of Physiology-Endocrinology and Metabolism. Link(Foundational text on Ribose isotopomer analysis).

  • Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link(Review of tracer selection including C4,5 labeling).

  • Sigma-Aldrich. "D-Glucose-4,5-13C2 Product Information & Applications." Link(Source for tracer specifications).

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Link(Guide for interpreting M+1 vs M+2 shifts in TCA).

Sources

Tracing TCA cycle intermediates using Dextrose-4,5-13C2.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Tracing TCA Cycle Dynamics and Anaplerotic Flux using Dextrose-4,5-13C2

Executive Summary

This application note details a precision workflow for utilizing This compound (Glucose-4,5-13C2) to dissect central carbon metabolism. Unlike uniformly labeled glucose ([U-13C6]), which floods the TCA cycle with universal labeling, the [4,5-13C2] isotopomer provides a unique mechanistic advantage: it chemically distinguishes between oxidative metabolism (Pyruvate Dehydrogenase - PDH) and anaplerotic replenishment (Pyruvate Carboxylase - PC).

This guide is designed for metabolic engineers and drug developers seeking to quantify mitochondrial dysfunction, particularly in oncology and metabolic disease models where the PDH/PC ratio is a critical biomarker of cellular plasticity.

Mechanistic Rationale: The Atom Mapping Logic

The utility of Glucose-4,5-13C2 relies on the specific fate of carbon atoms 4 and 5 during glycolysis and their subsequent divergence at the mitochondrial entry point.

Glycolytic Transformation
  • Glucose Cleavage: Aldolase splits Fructose-1,6-bisphosphate. Carbons 4, 5, and 6 form Glyceraldehyde-3-Phosphate (GAP).

  • GAP Labeling: Glucose-C4 becomes the aldehyde (C1) of GAP; Glucose-C5 becomes the hydroxyl (C2) of GAP.

  • Pyruvate Formation: GAP is converted to Pyruvate.

    • Glucose-C4

      
       Pyruvate-C1 (Carboxyl group, -COO⁻) 
      
    • Glucose-C5

      
       Pyruvate-C2 (Ketone group, C=O) 
      
    • Result: The cytosolic pyruvate pool contains [1,2-13C2]-Pyruvate .

The Mitochondrial Bifurcation (The Critical Readout)

Once [1,2-13C2]-Pyruvate enters the mitochondria, it faces two primary fates. The isotopic signature of Citrate reveals which path was taken.

  • Path A: Oxidative Flux (PDH)

    • The Pyruvate Dehydrogenase (PDH) complex decarboxylates pyruvate.

    • C1 (Labeled) is released as

      
      CO
      
      
      
      (Label Lost from metabolite pool).
    • C2 (Labeled) becomes the C1 of Acetyl-CoA.

    • Outcome:[1-13C]-Acetyl-CoA enters the TCA cycle, creating M+1 Citrate .

  • Path B: Anaplerotic Flux (PC)

    • Pyruvate Carboxylase (PC) carboxylates pyruvate to form Oxaloacetate (OAA).[1][2]

    • Both C1 and C2 are retained on the carbon skeleton.

    • Outcome:[1,2-13C2]-Oxaloacetate condenses with unlabeled Acetyl-CoA (assuming low glycolytic flux relative to pool) to form M+2 Citrate .

Summary Metric:

  • M+1 Citrate

    
     PDH Flux (Oxidation)
    
  • M+2 Citrate

    
     PC Flux (Anaplerosis)
    

Visualization of Atom Mapping

Figure 1: Atom mapping of Glucose-4,5-13C2 showing the divergence of labels at the PDH vs. PC interface.

Experimental Protocol

Reagents and Materials
  • Tracer: D-Glucose-4,5-13C2 (99% enrichment).

  • Media: Glucose-free DMEM or RPMI (dialyzed FBS recommended to remove background glucose).

  • Quenching Solution: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: L-Norvaline or [U-13C]Glutamine (added during extraction).

Cell Culture Labeling Workflow
  • Seeding: Plate cells (e.g.,

    
     cells/well in 6-well plates) and culture until 70–80% confluence.
    
  • Wash: Aspirate growth media and wash 2x with warm PBS (37°C) to remove residual unlabeled glucose.

  • Pulse: Add media containing 10–25 mM [4,5-13C2]Glucose .

    • Note: Ensure glutamine is present at physiological levels (2–4 mM) as it competes for anaplerosis.

  • Incubation:

    • Dynamic Flux: Harvest at 15, 30, 60, and 120 minutes.

    • Isotopic Steady State: Incubate for 24 hours (or >5 doubling times).

Metabolite Extraction (Quenching)

Critical Step: Metabolism must be stopped instantly to prevent ATP hydrolysis and metabolite turnover.

  • Place culture plate on a bed of dry ice.

  • Aspirate media completely.

  • Immediately add 1 mL of -80°C 80% MeOH to the cells.

  • Incubate on dry ice for 15 minutes.

  • Scrape cells and transfer suspension to a pre-chilled Eppendorf tube.

  • Centrifuge at 15,000 x g for 10 min at 4°C to pellet protein/debris.

  • Transfer supernatant to a new glass vial.

  • Dry under nitrogen flow or SpeedVac (avoid heat).

  • Reconstitute in 50 µL LC-MS grade water (or 50:50 AcN:Water) prior to injection.

Analytical Method: HILIC-MS/MS

TCA intermediates are highly polar and acidic; Reverse Phase (C18) chromatography is generally unsuitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.

LC Parameters
ParameterSetting
Column Waters BEH Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0)
Mobile Phase B 100% Acetonitrile
Flow Rate 0.2 mL/min
Gradient 85% B to 40% B over 15 mins; re-equilibrate for 5 mins.
MS Parameters (Q-Exactive / Orbitrap)
  • Polarity: Negative Ion Mode (TCA acids ionize best as [M-H]⁻).

  • Resolution: 70,000 (at m/z 200).

  • Scan Range: 70–1000 m/z.

  • AGC Target:

    
    .
    

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

Analyze the raw data to extract peak areas for M+0, M+1, M+2, etc., for Citrate. Correct for natural abundance (using software like IsoCor or Polu).

Calculating Flux Ratios

The ratio of Pyruvate Carboxylase (PC) to Pyruvate Dehydrogenase (PDH) activity can be approximated using the Citrate isotopomers.



  • High Ratio (>1): Indicates high anaplerosis (common in gluconeogenic tissues like liver or highly proliferative cancer cells refilling the TCA cycle).

  • Low Ratio (<0.5): Indicates dominant oxidative phosphorylation (typical of differentiated muscle or neurons).

Troubleshooting Data
  • Problem: High M+0 Citrate after 24 hours.

    • Cause: Significant dilution from unlabeled substrates (e.g., Glutamine anaplerosis or fatty acid oxidation).

  • Problem: M+3 Citrate appears.

    • Cause: Second turn of the TCA cycle. M+1 Acetyl-CoA condensing with M+2 OAA (recycled) yields M+3. This confirms the cycle is turning.

References

  • Metallo, C. M., et al. (2009).[3] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Nature Biotechnology. Link

  • Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine. Link

  • Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link

  • Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism. Link

Sources

Unraveling Glycolysis and Gluconeogenesis: An Application & Protocol Guide to Dextrose-4,5-¹³C₂ Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding Cellular Energy Hubs with Stable Isotopes

Glycolysis and gluconeogenesis represent the quintessential yin and yang of central carbon metabolism, orchestrating the breakdown and synthesis of glucose to meet the fluctuating energy demands of the cell. The dysregulation of these pathways is a hallmark of numerous diseases, including cancer and metabolic disorders, making them prime targets for therapeutic intervention.[1][2] Understanding the intricate flux dynamics within these pathways is paramount for elucidating disease mechanisms and developing novel drugs.[3][4][5]

Stable isotope tracing, a powerful analytical technique, allows for the precise tracking of atoms through metabolic networks, providing a quantitative snapshot of cellular metabolism in action.[6] This guide focuses on the application of a specifically labeled glucose tracer, Dextrose-4,5-¹³C₂, to probe the intricacies of glycolysis and gluconeogenesis. The strategic placement of the heavy carbon isotopes on the fourth and fifth carbons of the glucose molecule provides unique insights into the fate of the lower half of the glucose backbone as it traverses these interconnected pathways.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each step. By understanding the "why" behind the "how," researchers can confidently design, execute, and interpret stable isotope tracing experiments to accelerate their scientific discoveries.

The Rationale for Dextrose-4,5-¹³C₂ in Metabolic Flux Analysis

The choice of an isotopic tracer is a critical determinant of the quality and resolution of a metabolic flux experiment.[6] While uniformly labeled [U-¹³C₆]glucose is commonly used, position-specific tracers like Dextrose-4,5-¹³C₂ offer a more nuanced view of specific segments of metabolic pathways.

In the canonical Embden-Meyerhof-Parnas pathway of glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate. The carbon backbone of glucose is not maintained symmetrically in the resulting pyruvate molecules. Specifically:

  • Carbons 1, 2, and 3 of glucose form one pyruvate molecule.

  • Carbons 4, 5, and 6 of glucose form the other pyruvate molecule.

Therefore, when cells are cultured with Dextrose-4,5-¹³C₂, the ¹³C labels will be incorporated into one of the two resulting pyruvate molecules, specifically at the first and second carbon positions ([1,2-¹³C₂]pyruvate). This allows for the direct interrogation of the metabolic fate of the lower half of the glucose molecule.

It is important to note that glucose tracers labeled at positions 4, 5, and 6 can sometimes yield results of limited quality because these labeled atoms can become trapped in a cyclical fashion within the pentose phosphate pathway (PPP), a key collateral route for glucose metabolism. This necessitates careful experimental design and data interpretation, as will be discussed.

Visualizing the Metabolic Journey of Dextrose-4,5-¹³C₂

To fully appreciate the utility of this tracer, it is essential to visualize the flow of the ¹³C labels through glycolysis and gluconeogenesis.

Glycolysis_Gluconeogenesis_with_Dextrose_4_5_13C2 cluster_glycolysis Glycolysis cluster_gluconeogenesis Gluconeogenesis Glucose Dextrose-4,5-¹³C₂ G6P Glucose-6-Phosphate (C4, C5 labeled) Glucose->G6P F6P Fructose-6-Phosphate (C4, C5 labeled) G6P->F6P F16BP Fructose-1,6-Bisphosphate (C4, C5 labeled) F6P->F16BP DHAP DHAP (C1, C2, C3 from Glucose C1, C2, C3) F16BP->DHAP GAP Glyceraldehyde-3-Phosphate (C1, C2 from Glucose C4, C5) F16BP->GAP DHAP->GAP Pyruvate Pyruvate (C1, C2 labeled) GAP->Pyruvate Lactate Lactate (C1, C2 labeled) Pyruvate->Lactate OAA Oxaloacetate Pyruvate->OAA Anaplerosis (e.g., Pyruvate Carboxylase) Pyruvate_GN Pyruvate (e.g., from ¹³C₂-Lactate) Pyruvate_GN->OAA PEP Phosphoenolpyruvate OAA->PEP Two_PEP 2x Phosphoenolpyruvate F16BP_GN Fructose-1,6-Bisphosphate Glucose_GN Glucose (C1, C2, C5, C6 labeled) F16BP_GN->Glucose_GN

Caption: Metabolic fate of ¹³C labels from Dextrose-4,5-¹³C₂ in glycolysis and potential reentry into gluconeogenesis.

Experimental Workflow: A Step-by-Step Guide

A successful stable isotope tracing experiment requires meticulous planning and execution. The following workflow provides a comprehensive overview of the key stages.

Experimental_Workflow A 1. Experimental Design - Cell line selection - Tracer concentration - Time course determination B 2. Cell Culture & Labeling - Culture cells to desired confluency - Introduce Dextrose-4,5-¹³C₂ containing media A->B C 3. Metabolite Extraction - Quench metabolism rapidly - Extract polar metabolites B->C D 4. Sample Derivatization (for GC-MS) - Convert non-volatile metabolites to volatile derivatives C->D Optional E 5. Mass Spectrometry Analysis - GC-MS or LC-MS/MS - Acquire mass isotopomer data C->E D->E F 6. Data Analysis & Interpretation - Correct for natural ¹³C abundance - Calculate mass isotopomer distributions (MIDs) - Metabolic flux modeling E->F

Caption: High-level experimental workflow for a Dextrose-4,5-¹³C₂ tracing study.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells but can be adapted for suspension cultures.

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and culture until they reach the desired confluency (typically 70-80%). The number of cells will depend on the cell type and the sensitivity of the mass spectrometer.

  • Media Preparation: Prepare glucose-free culture medium supplemented with dialyzed fetal bovine serum (to minimize unlabeled glucose) and all other necessary components. Add Dextrose-4,5-¹³C₂ to the desired final concentration (typically matching the glucose concentration of standard media, e.g., 10-25 mM).

  • Labeling: When cells are ready, aspirate the standard culture medium, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the pre-warmed Dextrose-4,5-¹³C₂-containing medium.

  • Incubation: Incubate the cells for a predetermined time course. The optimal incubation time to reach isotopic steady state should be determined empirically for each cell line and experimental condition but is often in the range of 6-24 hours.

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent artifactual changes in metabolite levels.

  • Quenching: Place the culture plate on dry ice. Aspirate the labeling medium and immediately add a pre-chilled quenching/extraction solution, such as 80% methanol (-80°C).

  • Cell Lysis and Collection: Scrape the cells in the cold extraction solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein and Lipid Removal: Vortex the lysate and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.

  • Sample Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store the dried extracts at -80°C until analysis.

Protocol 3: Mass Spectrometry Analysis

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) depends on the target metabolites and available instrumentation. GC-MS often provides excellent chromatographic resolution for central carbon metabolites after derivatization, while LC-MS/MS can analyze a broader range of metabolites without derivatization.

For GC-MS Analysis:

  • Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)) to create volatile derivatives.

  • GC-MS Parameters: Inject the derivatized sample into a GC-MS system. A typical setup would involve a DB-35MS or similar column with a temperature gradient from ~100°C to 300°C. The mass spectrometer should be operated in electron impact (EI) ionization mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode to enhance sensitivity for specific metabolites.

For LC-MS/MS Analysis:

  • Sample Reconstitution: Reconstitute the dried metabolite extract in a solvent appropriate for the chosen chromatography method (e.g., a mixture of water and acetonitrile for HILIC chromatography).

  • LC-MS/MS Parameters: Inject the sample into an LC-MS/MS system. A HILIC or reversed-phase ion-pairing chromatography method is typically used for the separation of polar metabolites. The mass spectrometer, often a triple quadrupole or a high-resolution instrument like a Q-TOF or Orbitrap, is operated in electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) methods are used on triple quadrupole instruments for targeted quantification of isotopologues.

Data Analysis and Interpretation

The raw mass spectrometry data contains a wealth of information about the isotopic labeling of metabolites.

  • Data Processing: The first step is to process the raw data to obtain the mass isotopomer distributions (MIDs) for each metabolite of interest. This involves identifying the peaks corresponding to the different isotopologues (molecules with different numbers of ¹³C atoms) and calculating their relative abundances.

  • Correction for Natural Abundance: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.

  • Interpretation of Labeling Patterns: The corrected MIDs can then be used to infer the activity of different metabolic pathways. For example, with Dextrose-4,5-¹³C₂, a high abundance of M+2 pyruvate (pyruvate with two ¹³C atoms) would indicate a high glycolytic flux.

  • Metabolic Flux Modeling: For a more quantitative analysis, the MIDs can be used as input for metabolic flux analysis (MFA) software. This software uses a mathematical model of the metabolic network to calculate the fluxes through the different reactions that best explain the observed labeling patterns.

Expected Isotopic Labeling Patterns with Dextrose-4,5-¹³C₂

The following table provides a simplified overview of the expected dominant isotopologues in key metabolites following the administration of Dextrose-4,5-¹³C₂.

MetabolitePathwayExpected Dominant Labeled IsotopologueRationale
Glyceraldehyde-3-Phosphate GlycolysisM+2Directly derived from carbons 4, 5, and 6 of glucose.
Pyruvate GlycolysisM+2Formed from M+2 Glyceraldehyde-3-Phosphate.
Lactate Lactate FermentationM+2Directly formed from M+2 Pyruvate.
Alanine TransaminationM+2Directly formed from M+2 Pyruvate.
Citrate (first turn of TCA cycle) TCA CycleM+2Formed from the condensation of M+2 Acetyl-CoA (from M+2 Pyruvate) and unlabeled oxaloacetate.
Glucose (from gluconeogenesis) GluconeogenesisM+2 and M+4If M+2 pyruvate is the precursor, two molecules will combine to form glucose, leading to a mixture of isotopologues due to the scrambling of carbons in the TCA cycle if oxaloacetate is an intermediate.

Troubleshooting and Considerations

  • Isotopic Steady State: It is crucial to ensure that the cells have reached isotopic steady state, meaning the isotopic enrichment of the intracellular metabolites is no longer changing over time. This should be verified experimentally by performing a time-course experiment.

  • Background Carbon Sources: The presence of unlabeled carbon sources in the culture medium (e.g., from serum) can dilute the isotopic enrichment and complicate data interpretation. The use of dialyzed serum is highly recommended.

  • Metabolic Compartmentation: In eukaryotic cells, metabolic pathways are often compartmentalized within different organelles. This can lead to distinct pools of the same metabolite with different labeling patterns, which can be a challenge for whole-cell extraction methods.

Conclusion

Dextrose-4,5-¹³C₂ is a valuable tool for dissecting the complexities of glycolysis and gluconeogenesis. By providing a clear window into the metabolic fate of the lower half of the glucose molecule, this tracer enables researchers to gain a deeper understanding of how these central metabolic pathways are regulated in health and disease. The protocols and insights provided in this guide are intended to empower researchers to confidently employ stable isotope tracing in their quest for novel scientific discoveries and therapeutic innovations.

References

  • Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., Tsukamoto, T., Rojas, C. J., Slusher, B. S., Zhang, H., Zimmerman, L. J., Liebler, D. C., Slebos, R. J., Lorkiewicz, P. K., Higashi, R. M., Fan, T. W., & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycle exit through citrate export and malic enzyme. Cancer research, 72(11), 2900–2911.
  • Khan Academy. (n.d.). Glycolysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

  • Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering, 3(3), 195–206.
  • Selenivanov, A. G., Vizán, P., & Cascante, M. (2014). Compartmentation of glycogen metabolism revealed from 13C isotopologue distributions. BMC systems biology, 8, 111.
  • Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist.
  • Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable isotope-resolved metabolomics of lung cancer in a SCID mouse model. Metabolomics, 7(2), 257–269.
  • MetwareBio. (n.d.). Glycolysis vs. Gluconeogenesis: The Dual Engines of Glucose Metabolism. Retrieved from [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • Piga, R., Lussu, M., Noto, A., Sanna, F., Leoni, G. G., & Spissu, Y. (2012). Metabolic profiling by 13C-NMR spectroscopy: [1,2-13C2]glucose reveals a heterogeneous metabolism in human leukemia T cells. Journal of cellular physiology, 227(5), 2154–2162.
  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A guide to 13C metabolic flux analysis for the cancer biologist.
  • Khan Academy. (n.d.). Regulation of glycolysis and gluconeogenesis. Retrieved from [Link]

  • Jack Westin. (n.d.). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway. Retrieved from [Link]

  • Biology LibreTexts. (2023, August 31). 18.3A: Glycolysis. Retrieved from [Link]

  • Ninja Nerd. (2017, June 13). Metabolism | Pentose Phosphate Pathway [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Accurate Quantitative Isotopic C-13 NMR Spectroscopy for the Determination of the Intramolecular Distribution of C-13 in Glucose at Natural Abundance. Retrieved from [Link]

  • ResearchGate. (n.d.). A roadmap for interpreting 13C metabolite labeling pattern from cells. Retrieved from [Link]

  • Khan Academy. (n.d.). Steps of glycolysis. Retrieved from [Link]

  • CK Isotopes. (n.d.). Tracking the Fate of 13C-Labeled Energy Sources Glucose and Glutamine in Cancer Cells and Mouse Tumors. Retrieved from [Link]

  • MDPI. (1989, November 1). Application of Carbon-13 Isotopomer Analysis to Assess Perinatal Myocardial Glucose Metabolism in Sheep. Retrieved from [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]

  • bioRxiv. (2024, April 12). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Isotopologue distribution produced by isolated hepatocytes in the presence of glucose and lactate. Retrieved from [Link]

  • Agilent. (2020, September 1). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Retrieved from [Link]

  • SciTechnol. (n.d.). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Retrieved from [Link]

  • Khan Academy. (n.d.). Glycolysis | Cellular respiration | Biology (article). Retrieved from [Link]

  • Armando Hasudungan. (2012, October 9). Regulation of Glycolysis and Gluconeogenesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Glycolysis. Retrieved from [Link]

  • Rabinowitz, J. D., & Kimball, E. (2007). Acidic acetonitrile for cellular metabolome extraction from Escherichia coli. Analytical chemistry, 79(16), 6167–6173.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Jiang, W., Wang, S., Xiao, M., Lin, Y., Zhou, L., Lei, Q., ... & Xiong, Y. (2013). Regulation of glycolysis and gluconeogenesis by acetylation of PKM and PEPCK.
  • ResearchGate. (n.d.). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. Retrieved from [Link]

  • YouTube. (2024, October 23). Fate of Glucose at the End of Glycolysis and Steps in Glycolysis Pathway [Video]. YouTube. [Link]

  • Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

  • ACS Publications. (2024, July 3). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). The use of stable isotopes in drug metabolism studies. Retrieved from [Link]

  • NPTEL - National Programme on Technology Enhanced Learning. (2019, May 6). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology [Video]. YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Isotopologue Distribution Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Complex Isotopologue Distribution Patterns in Metabolomics

Status: Operational Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Fluxomics Support Hub

User Advisory: You are accessing the advanced troubleshooting guide for Mass Isotopomer Distribution (MID) analysis. This guide assumes you have already acquired LC-MS or GC-MS data from a stable isotope tracing experiment (e.g.,


C-Glucose or 

C-Glutamine) and are facing challenges in converting raw ion counts into biologically meaningful flux calculations.

Core Philosophy: An isotopologue pattern is a cryptographic hash of metabolic activity. To crack it, you must distinguish between biological signal (flux), physical artifacts (spectral overlap), and mathematical necessity (natural abundance).

Module 1: Data Pre-processing & Signal Integrity

"My raw data looks noisy, or my peaks are merging. How do I trust the M+X values?"

Before interpreting biology, we must validate physics. Isotopologue analysis requires higher spectral fidelity than standard profiling because "heavy" peaks are often low-abundance.

Troubleshooting Protocol: Signal Quality Check

Step 1: Resolution Verification (The 10% Valley Rule) Isotopologues must be fully resolved from background matrix interferences.

  • Requirement: For Orbitrap/FT-ICR, target

    
    . For Q-TOF, 
    
    
    
    is the minimum for reliable quantitation of M+1/M+2.
  • The Trap: At lower resolution, the

    
    C peak (1.00335 Da shift) may merge with 
    
    
    
    N (0.99703 Da shift) or
    
    
    S interferences.
  • Action: If peaks are not baseline resolved, do not use peak area integration. Switch to profile mode fitting or limit analysis to high-abundance metabolites.

Step 2: Saturation Check (The Linear Dynamic Range)

  • Symptom: The M+0 (monoisotopic) peak is flattened/truncated, artificially inflating the relative abundance of M+1, M+2, etc.

  • Diagnosis: Check the injection peak shape. If the M+0 peak has a "flat top" or exceeds the detector's linear count (e.g.,

    
     on some Orbitraps), your distribution is invalid.
    
  • Fix: Re-inject at 10x dilution.

Visualizing the Workflow

The following diagram outlines the critical decision path from raw MS data to a clean isotopologue vector.

DataProcessing RawData Raw LC/GC-MS Data PeakPick Peak Picking & Integration RawData->PeakPick Saturation Is M+0 Saturated? PeakPick->Saturation Dilute Re-inject (Dilution) Saturation->Dilute Yes Interference Check Mass Accuracy (<5ppm) & Peak Shape Saturation->Interference No Dilute->RawData CleanVector Raw Isotopologue Vector (M0, M1, M2...) Interference->CleanVector Pass

Figure 1: Decision logic for ensuring raw data integrity before mathematical correction.

Module 2: Natural Abundance Correction (NAC)

"I see labeling in my control samples, or my labeling percentages don't sum to 100%."

You are likely observing the "background noise" of the universe. Carbon-13 naturally occurs at ~1.1%. A molecule with 20 carbons has a


 chance of containing a natural 

C atom, creating a false M+1 signal.
FAQ: Which Algorithm Should I Use?
FeatureMatrix-Based (e.g., IsoCor)Regression/Regression-based (e.g., AccuCor)
Mechanism Solves linear equations using a correction matrix (

).
Fits the observed distribution to a theoretical model.
Pros Computationally fast; exact for simple molecules.Handles resolution differences and tracer purity better.
Cons Can produce negative values if data is noisy (requires clipping).Slower; requires more parameters.
Best For Standard targeted metabolomics.High-resolution data (Orbitrap) with complex tracers.
Troubleshooting: "Impossible" Negative Values
  • Issue: After NAC, your M+3 is

    
    .
    
  • Cause: The algorithm over-corrected because the raw signal was too low (noise interpreted as signal) or the tracer purity value entered was incorrect (e.g., assuming 100% purity when the reagent is 99%).

  • Fix:

    • Verify the tracer purity on the manufacturer's certificate (usually 99% or 98%).

    • Set a threshold: if Raw Intensity <

      
      , discard the metabolite.
      

Module 3: Pathway Inference (The "Biological Decoder")

"I have the corrected distribution. How do I tell if the flux is going through Glycolysis or Pentose Phosphate Pathway?"

This is where we transition from chemistry to biology. You must look for specific fingerprints in the distribution.

The Golden Rule of Carbon Transitions
  • Glycolysis: Preserves carbon backbones intact (mostly).

  • TCA Cycle: Breaks and rearranges backbones.

  • Pentose Phosphate Pathway (PPP): Scrambles carbons via rearrangements.

Case Study: The TCA Cycle Split (PC vs. PDH)

A common challenge in drug development is determining if a drug inhibits Pyruvate Dehydrogenase (PDH) or Pyruvate Carboxylase (PC).

  • Tracer: [U-

    
    C]Glucose (All carbons labeled).
    
  • Metabolite: Citrate (C6).

  • Logic:

    • Route A (PDH): Glucose (C6)

      
       Pyruvate (C3) 
      
      
      
      Acetyl-CoA (C2, labeled). Acetyl-CoA (M+2) + OAA (M+0, unlabeled)
      
      
      Citrate M+2 .
    • Route B (PC - Anaplerosis): Glucose (C6)

      
       Pyruvate (C3) 
      
      
      
      Oxaloacetate (C3, labeled). OAA (M+3) + Acetyl-CoA (M+0)
      
      
      Citrate M+3 .

Diagnostic Table:

IsotopologueDominant PathwayBiological Interpretation
Citrate M+2 Canonical TCA (PDH)Standard oxidative phosphorylation.
Citrate M+3 Anaplerosis (PC)Replenishing TCA intermediates (common in proliferating cancer cells).
Citrate M+4 Multiple TurnsThe cycle is spinning fast; M+2 OAA meets M+2 Acetyl-CoA.
Citrate M+5 Reductive CarboxylationOften seen in hypoxia; Glutamine

Citrate (reverse TCA).
Visualizing the Pathway Logic

TCALogic Glucose [U-13C]Glucose Pyruvate Pyruvate (M+3) Glucose->Pyruvate PDH PDH Enzyme (Decarboxylation) Pyruvate->PDH PC PC Enzyme (Carboxylation) Pyruvate->PC AcCoA Acetyl-CoA (M+2) PDH->AcCoA OAA_PC Oxaloacetate (M+3) PC->OAA_PC CitrateM2 Citrate M+2 (Oxidative) AcCoA->CitrateM2 + OAA (M+0) CitrateM3 Citrate M+3 (Anaplerotic) OAA_PC->CitrateM3 + AcCoA (M+0) OAA_Unlabeled OAA (M+0) (Pool) OAA_Unlabeled->CitrateM2

Figure 2: Differential labeling patterns of Citrate distinguishing Oxidative (PDH) from Anaplerotic (PC) flux.

Module 4: Steady State Validation

"My model won't fit the data. Is my experiment designed correctly?"

Standard Metabolic Flux Analysis (MFA) assumes Isotopic Steady State (ISS) . This means the labeling pattern is constant and not changing over time.[1]

Protocol: The "Time-Course" Validation

If you harvest cells too early, you are measuring kinetics, not flux distribution.

  • Experimental Setup: Run a pilot study with time points at 6h, 12h, 24h, and 48h.

  • The Metric: Plot the Fractional Enrichment (or M+X ratio) vs. Time.

  • Acceptance Criteria:

    • The enrichment curve must plateau.

    • The difference between the last two time points should be

      
      .
      
  • Troubleshooting:

    • Slow Turnover: Amino acids (like Glutamate) reach steady state quickly. Glycolytic intermediates are instant. Large pools (like lipids) may take days.

    • Solution: If steady state is impossible (e.g., in vivo human studies), you must use Non-Stationary MFA (INST-MFA) algorithms, which require solving differential equations rather than linear algebra.

References

  • Buescher, J. M., et al. (2015).[2] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology, 34, 189–201.[2] Link

  • Su, X., et al. (2017). Metabolite Spectral Accuracy on Orbitraps. Analytical Chemistry, 89(11), 5940–5948. Link

  • Zamboni, N., et al. (2009). 13C-based metabolic flux analysis.[1][3][4][5] Nature Protocols, 4(6), 878–892. Link

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1–13. Link

  • Choi, J., et al. (2012). FACT: Functional Analysis of Carbon Thirteen. Bioinformatics, 28(23), 3153–3154. Link

For further assistance with isotopologue modeling software (e.g., INCA, Metran), please contact the Computational Biology Division.

Sources

Technical Support Center: Troubleshooting Incomplete Labeling in Steady-State 13C-MFA

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving Incomplete Labeling & Isotopic Non-Stationarity Case ID: MFA-SS-004

Introduction: The "Steady-State" Trap

Welcome to the Advanced Metabolic Flux Analysis (MFA) Support Center. If you are reading this, you are likely staring at Mass Isotopomer Distribution (MID) data that does not match your theoretical maximums, or your flux confidence intervals are unacceptably wide.

In Steady-State 13C-MFA , "incomplete labeling" is a misnomer that usually masks one of three distinct physical failures:

  • Kinetic Failure: The system has not reached isotopic equilibrium (Isotopic Non-Stationarity).

  • Dilution Failure: Unaccounted unlabeled carbon is entering the system (e.g., atmospheric CO2, inoculum decay).

  • Structural Failure: Metabolic channeling or compartmentalization is isolating pools from the tracer.

This guide provides the diagnostic logic and protocols to identify and resolve these issues.

Part 1: Diagnostic Triage

User Query: "My average enrichment is lower than the substrate enrichment. Did I harvest too early?"

Scientist Response: You cannot determine this from a single time point. To diagnose the root cause, you must distinguish between slow turnover (kinetic issue) and dilution (stoichiometric issue).

Diagnostic Workflow

Follow this logic gate to categorize your problem.

DiagnosticTree Start Problem: Low Labeling Enrichment CheckTime Did you sample multiple time points? Start->CheckTime NoTime Action: Perform Time-Course Sampling (e.g., 12h, 24h, 48h) CheckTime->NoTime No YesTime Are MIDs changing between time points? CheckTime->YesTime Yes Changing Diagnosis: Isotopic Non-Stationarity (Kinetic Failure) YesTime->Changing Yes Stable Diagnosis: Dilution or Compartmentalization YesTime->Stable No (Stable but low) SubCheck Check: Inoculum Size & Atmospheric CO2 Stable->SubCheck

Figure 1: Diagnostic Decision Tree. Use this workflow to distinguish between kinetic non-stationarity and substrate dilution.

Part 2: Experimental Troubleshooting (The "Wet Lab" Fixes)

Issue A: Isotopic Non-Stationarity (Kinetic Failure)

Symptoms: Labeling enrichment increases between time points but never reaches the theoretical maximum defined by the substrate. Cause: The metabolic turnover of the pool is slower than the culture duration. This is common in mammalian cells or slow-growing actinomycetes.

Protocol: Verification of Isotopic Steady State Objective: Empirically determine the minimum culture duration required for steady-state MFA.

  • Setup: Inoculate

    
     parallel cultures.
    
  • Tracer: Use [U-13C]Glucose (or relevant tracer) at constant specific enrichment.

  • Sampling: Harvest biomass at 3, 5, 7, and 10 residence times (or cell doublings).

  • Analysis:

    • Extract amino acids (or central metabolites).

    • Calculate the Mass Isotopomer Distribution Vector (MDV) for a fast-turnover metabolite (e.g., Alanine/Pyruvate) and a slow-turnover metabolite (e.g., Glutamate/TCA cycle).

  • Validation Criteria:

    • The MDV must be statistically identical (

      
       via 
      
      
      
      test) for the last two time points.
    • If MDVs are still changing after 10 doublings, Stop . You must switch to INST-MFA (See Part 4).

Issue B: Unlabeled Biomass Dilution (The "Inoculum Effect")

Symptoms: Labeling is stable over time but consistently lower than the substrate enrichment. Cause: unlabeled biomass from the inoculum degrades and re-enters the metabolic pool, diluting the label.

Scientist Insight: In standard protocols, we assume the inoculum is negligible. However, if you use a large inoculum (e.g., OD > 0.1 start) or if significant cell death occurs (autophagy), unlabeled amino acids flood the system.

Correction Strategy: You must model the G-value (fraction of naturally labeled input).

Data Table: Impact of Inoculum Size on Labeling

Inoculum Ratio (Vol/Vol)Observed Labeling (Glutamate m+5)Error SourceRecommended Fix
< 1%~99% of predictedNegligibleNone
1% - 5%~95% of predictedBiomass Dilution Add "G-value" parameter in model
> 10%< 90% of predictedMajor Distortion Wash inoculum or use labeled inoculum

Part 3: Computational Corrections (The "Dry Lab" Fixes)

User Query: "I can't repeat the experiment. Can I fix this in the software?"

Scientist Response: Yes, but you must be careful not to overfit. You can introduce "Dilution Fluxes" or "G-parameters" into your metabolic model (e.g., in Metran, INCA, or 13CFlux2).

The "G-Value" Correction Workflow

This method accounts for the influx of unlabeled carbon from protein turnover or inoculum degradation.

DilutionCorrection Substrate Labeled Substrate (e.g., 100% U-13C Glc) Pool Intracellular Metabolite Pool Substrate->Pool Uptake Flux (v1) Inoculum Unlabeled Biomass (Natural Abundance) Inoculum->Pool Dilution Flux (v_dil) Parameter: G-value Measurement Measured MDV (Diluted) Pool->Measurement MS/NMR Correction Fit G-value in Software Measurement->Correction

Figure 2: Computational Modeling of Dilution. The "G-value" represents the fractional contribution of unlabeled carbon sources to the intracellular pool.

Step-by-Step Computational Fix:

  • Define the Dilution Reaction: Create a reaction

    
    .
    
  • Assign Atom Mapping: Map the carbon atoms of the source as naturally labeled (98.9% 12C).

  • Fit the Parameter: Allow the software to estimate the flux of this dilution reaction alongside metabolic fluxes.

  • Constraint: Constrain the dilution flux to be

    
     of the total uptake unless you have experimental evidence of high autophagy.
    

Part 4: Advanced Scenarios (When to Switch to INST-MFA)

User Query: "I am working with autotrophic plant leaves/mammalian cells, and isotopic steady state takes 48+ hours. The metabolism changes by then."

Scientist Response: You have identified a fundamental incompatibility. Steady-state MFA requires Metabolic Stationarity (constant fluxes) AND Isotopic Stationarity (constant labeling). If the time to reach isotopic stationarity exceeds the duration of metabolic stationarity, you must use Isotopically Non-Stationary MFA (INST-MFA).

Comparison: Steady-State vs. INST-MFA
FeatureSteady-State MFAINST-MFA
Assumption


Data Input Single endpoint MDVTime-series MDVs (e.g., 0, 5, 10, 30 mins)
Computational Cost Low (Algebraic equations)High (ODEs + Optimization)
Best For Microbes, Continuous CultureMammalian cells, Autotrophs, Transient states
Incomplete Labeling? Fatal Error Required Feature (Signal)

Transition Protocol:

  • Quenching: INST-MFA requires rapid quenching (e.g., -40°C Methanol) to stop metabolism instantly at specific time points.

  • Software: Switch to software capable of ODE solving (e.g., INCA).

  • Modeling: You will fit flux (

    
    ) and pool size (
    
    
    
    ) simultaneously.

References

  • Antoniewicz, M. R., et al. (2007). "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions." Metabolic Engineering. Link

  • Young, J. D. (2014). "INCA: a computational platform for isotopically non-stationary metabolic flux analysis." Bioinformatics. Link

  • Wiechert, W., & Noh, K. (2005). "From stationary to instationary metabolic flux analysis." Advances in Biochemical Engineering/Biotechnology. Link

  • Leighty, R. W., & Antoniewicz, M. R. (2011). "Dynamic metabolic flux analysis of CHO cell culture: Dilution and non-stationary effects." Biotechnology Journal. Link

  • Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and future perspectives." Metabolic Engineering. Link

Technical Support Center: Improving Flux Estimation Precision with Dextrose-4,5-¹³C₂

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for metabolic flux analysis (MFA) experiments utilizing Dextrose-4,5-¹³C₂. Here, we move beyond generic protocols to offer field-proven insights into the causality behind experimental choices, ensuring the integrity and precision of your flux estimations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Dextrose-4,5-¹³C₂ in metabolic flux analysis.

Q1: Why should I choose Dextrose-4,5-¹³C₂ over other glucose tracers like uniformly labeled [U-¹³C₆]glucose or [1,2-¹³C₂]glucose?

A1: The choice of an isotopic tracer is critical and significantly determines the precision with which you can estimate metabolic fluxes. While no single tracer is optimal for all metabolic pathways, specifically labeled tracers offer higher resolution for particular reactions.[1][2]

  • [U-¹³C₆]glucose provides a general overview of glucose metabolism but can sometimes complicate the interpretation of specific pathway activities due to the distribution of ¹³C to all carbons in downstream metabolites.

  • [1,2-¹³C₂]glucose is particularly effective for resolving fluxes in the upper parts of central carbon metabolism, such as glycolysis and the pentose phosphate pathway (PPP).[2]

  • Dextrose-4,5-¹³C₂ , and similar tracers like [4,5,6-¹³C]glucose, are particularly advantageous for achieving high precision in estimating tricarboxylic acid (TCA) cycle fluxes.[3] This is because the C4 and C5 positions of glucose directly contribute to the acetyl-CoA pool that enters the TCA cycle, providing a clearer signal for this pathway.

Q2: What are the expected primary labeling patterns in central carbon metabolism when using Dextrose-4,5-¹³C₂?

A2: Understanding the expected flow of the ¹³C labels is fundamental to both experimental design and troubleshooting.

  • Glycolysis: Dextrose-4,5-¹³C₂ will be metabolized to two molecules of pyruvate. The C4 and C5 of glucose become the C2 and C3 of pyruvate, respectively. Therefore, you should expect to see a predominantly M+2 labeled pool of pyruvate and its downstream glycolytic intermediates like lactate and alanine.

  • TCA Cycle: The M+2 pyruvate is decarboxylated by pyruvate dehydrogenase (PDH) to form M+2 acetyl-CoA. This M+2 acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate to form citrate. Consequently, you should observe M+2 labeling in citrate and subsequent TCA cycle intermediates like α-ketoglutarate, succinate, fumarate, and malate in the first turn of the cycle.

Q3: Can Dextrose-4,5-¹³C₂ be used to estimate Pentose Phosphate Pathway (PPP) flux?

A3: While Dextrose-4,5-¹³C₂ is not the optimal tracer for quantifying PPP activity, it can provide some qualitative insights. The PPP primarily utilizes the upper carbons of glucose. For robust PPP flux analysis, tracers like [1,2-¹³C₂]glucose are recommended as they generate more informative labeling patterns in PPP intermediates and downstream metabolites.[2]

II. Experimental Workflow and Key Considerations

A successful ¹³C-MFA experiment is a self-validating system. This workflow highlights critical steps and the rationale behind them.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Labeling Experiment cluster_analysis Phase 3: Analysis & Interpretation A Cell Culture & Seeding B Media Preparation (with Dextrose-4,5-13C2) A->B Ensure consistent cell density C Isotopic Steady State Labeling D Quenching C->D Achieve isotopic equilibrium E Metabolite Extraction D->E Rapidly halt metabolism F Mass Spectrometry (LC-MS/MS or GC-MS) G Data Correction (Natural Abundance) F->G Acquire Mass Isotopomer Distributions H Flux Estimation Modeling G->H Isolate tracer-derived labeling

Caption: A generalized workflow for a ¹³C-MFA experiment using Dextrose-4,5-¹³C₂.

III. Troubleshooting Guide

This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments with Dextrose-4,5-¹³C₂.

Observed Problem Potential Cause(s) Recommended Action(s)
Low ¹³C enrichment in glycolytic and TCA cycle intermediates. 1. Insufficient labeling time: The system may not have reached isotopic steady state. 2. Cell viability issues: Poor cell health can lead to reduced glucose uptake and metabolism. 3. Incorrect tracer concentration: The concentration of Dextrose-4,5-¹³C₂ in the media may be too low.1. Optimize labeling time: Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine when isotopic steady state is reached for your specific cell type and experimental conditions.[4] 2. Assess cell health: Check cell viability and morphology before and during the experiment. 3. Verify media formulation: Ensure the correct concentration of the labeled glucose was used.
Unexpected labeling patterns in TCA cycle intermediates (e.g., significant M+1, M+3, or M+4). 1. Contribution from other carbon sources: Cells may be utilizing other substrates from the media (e.g., glutamine, fatty acids) for anaplerosis. 2. Metabolic cycling: Extensive cycling within the TCA cycle or connected pathways can lead to complex labeling patterns. 3. Isotopic impurity of the tracer: The Dextrose-4,5-¹³C₂ may not be isotopically pure.1. Simplify your media: If possible, use a defined medium with fewer potential carbon sources to isolate the effects of glucose metabolism. 2. Consider parallel labeling experiments: Using [U-¹³C₅]glutamine in a parallel experiment can help delineate the contribution of glutamine to the TCA cycle.[1] 3. Check the certificate of analysis for your tracer: Verify the isotopic purity of your Dextrose-4,5-¹³C₂.
High variability in labeling patterns between biological replicates. 1. Inconsistent cell culture conditions: Differences in cell density, passage number, or growth phase can lead to metabolic heterogeneity. 2. Inconsistent sample handling: Variations in quenching or extraction efficiency can introduce significant variability. 3. Analytical instrument instability: Fluctuations in mass spectrometer performance can affect measurements.1. Standardize cell culture protocols: Ensure all replicates are seeded at the same density and harvested at the same growth phase. 2. Standardize sample processing: Use a rapid and reproducible quenching and extraction protocol for all samples. 3. Run quality control samples: Include a pooled sample in your analytical run to monitor instrument performance.
Poor fit of the flux model to the experimental data (high sum of squared residuals - SSR). 1. Incomplete or inaccurate metabolic model: The model may be missing key reactions or have incorrect assumptions about reaction reversibility. 2. Errors in measurement data: Inaccurate quantification of mass isotopomer distributions. 3. Incorrect data correction: Improper correction for the natural abundance of ¹³C.1. Refine your metabolic model: Ensure your model accurately represents the known metabolic capabilities of your cell type. 2. Review your mass spectrometry data: Manually inspect the raw data for integration errors or interferences. 3. Verify your natural abundance correction algorithm: Use established algorithms and software to correct for naturally occurring isotopes.

IV. Visualizing Carbon Flow from Dextrose-4,5-¹³C₂

The following diagram illustrates the expected labeling patterns in key metabolites when cells are cultured with Dextrose-4,5-¹³C₂.

carbon_flow cluster_glycolysis Glycolysis cluster_pdh PDH Complex cluster_tca TCA Cycle (First Turn) Glucose C1 C2 C3 C4 C5 C6 Pyruvate C1 C2 C3 Glucose:f3->Pyruvate:f2 C4 -> C3 Glucose:f4->Pyruvate:f1 C5 -> C2 AcetylCoA C1 C2 Pyruvate:f1->AcetylCoA:f1 C2 -> C2 Pyruvate:f2->AcetylCoA:f0 C3 -> C1 Citrate C1 C2 C3 C4 C5 C6 AcetylCoA->Citrate TCA Cycle Entry AlphaKG C1 C2 C3 C4 C5

Caption: Expected carbon transitions from Dextrose-4,5-¹³C₂ through glycolysis and into the TCA cycle.

V. References

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

  • Agilent Technologies. (2020). 13C Glucose Qualitative Flux Analysis in HepG2 cells. Retrieved from [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [Link]

  • Wiechert, W. (2007). 13C-metabolic flux analysis. Methods in molecular biology (Clifton, N.J.), 358, 177–197. [Link]

Sources

Addressing matrix effects in LC-MS analysis of 13C-labeled samples.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in LC-MS Analysis of 13C-Labeled Samples Role: Senior Application Scientist Status: Operational

Introduction: The "Silent Killer" of Flux Data

Welcome to the technical support hub. If you are performing Metabolic Flux Analysis (MFA) or stable isotope tracing, you are likely tracking the incorporation of 13C into downstream metabolites.

The Core Problem: In standard LC-MS, matrix effects (ion suppression or enhancement) affect accuracy. In 13C-MFA , they affect topology .

When matrix effects suppress ionization, they do not always suppress linearly across the dynamic range. If your signal for low-abundance isotopologues (e.g., M+5, M+6) drops below the Limit of Detection (LOD) due to matrix suppression, your calculated Mass Isotopomer Distribution (MID) becomes truncated. This leads to erroneous flux calculations, suggesting pathways are inactive when they are simply invisible.

This guide provides the protocols to diagnose, quantify, and eliminate these effects.

Module 1: Diagnosis – The Post-Column Infusion (PCI) Protocol

The most definitive way to visualize where matrix effects occur in your chromatography is the Post-Column Infusion (PCI) method. This creates a "map" of ionization efficiency across your entire gradient.

Protocol: PCI Setup & Execution

Objective: Visualize suppression zones caused by phospholipids, salts, or co-eluting metabolites.

  • Preparation: Prepare a standard solution of your analyte of interest (or a representative mix) at a concentration that yields a steady signal (approx. 10x signal-to-noise).

  • Hardware Setup:

    • Connect a syringe pump containing the standard to a T-junction (tee).

    • Connect the LC column effluent to the second port of the tee.

    • Connect the third port to the MS source.

  • Acquisition:

    • Start the syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Inject a blank matrix extract (processed exactly like your samples) into the LC.

    • Monitor the baseline of the infused standard.

  • Interpretation:

    • Flat Baseline: No matrix effects.

    • Dip (Negative Peak): Ion Suppression (common with phospholipids).

    • Rise (Positive Peak): Ion Enhancement.

Visual: PCI Workflow Diagram

PCI_Setup cluster_0 Liquid Chromatography cluster_1 Infusion System LC_Pump LC Pump (Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction (Mixing) Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS Mass Spectrometer (Source) Tee->MS Data Chromatogram: Observe Dips/Peaks MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying matrix effect zones.

Module 2: Quantification – Calculating the Matrix Factor

Visualizing the effect is qualitative.[1][2] You must quantify it to know if your data is acceptable (typically ±15% is the tolerance limit).

The "Matuszewski" Method

You need two curves to calculate the Matrix Factor (MF).

  • Set A (Neat Standards): Analytes dissolved in pure mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank biological matrix, then spike the analyte into the vial.

Formulas:

MetricFormulaInterpretation
Matrix Factor (MF)

1.0: No effect< 1.0: Suppression> 1.0: Enhancement
Recovery (RE)

Measures extraction efficiency, distinct from matrix effects.
IS-Normalized MF

Target: 1.0. If close to 1, the IS is correcting the effect.

Critical Note for 13C Samples: In flux analysis, you cannot easily use a 13C-labeled internal standard (IS) because it overlaps with your biological signal. You must calculate the MF using the unlabeled (M+0) isotopologue in a blank matrix to validate the method before running your labeled samples.

Module 3: Mitigation Strategies

If your MF is < 0.85 or > 1.15, you must intervene.

Chromatography Optimization (The Physics Approach)

Matrix effects are often caused by phospholipids (elute late) or salts (elute at void volume).

  • Action: Extend the gradient wash. Ensure your analyte does not elute in the "phospholipid tail" of the previous injection.

  • Action: If polar metabolites elute at the void volume (

    
    ), switch to HILIC (Hydrophilic Interaction Liquid Chromatography) to retain them away from salts.
    
Sample Preparation (The Chemistry Approach)

Protein Precipitation (PPT) is the "dirtiest" method. It leaves phospholipids behind.

MethodPhospholipid RemovalAnalyte RecoveryRecommendation
Protein Precip (PPT) Low (< 20% removed)HighAvoid for sensitive 13C work unless dilution is possible.
LLE (Liquid-Liquid) HighVariable (Polarity dependent)Good for lipids/hydrophobic metabolites.
SPE (Solid Phase) Very HighHigh (if optimized)Gold Standard for removing matrix interferences.
Phospholipid Removal Plates High (> 95% removed)HighExcellent hybrid between PPT and SPE.

Module 4: The 13C-Flux Specific Challenge

In standard PK/PD, we use a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g.,


-Glucose) to correct for matrix effects.
In 13C-Flux analysis, you cannot do this.  Your sample is

-labeled. Adding

-Glucose would artificially inflate the M+6 isotopologue, destroying your flux data.
Strategy: Selecting the Correct Internal Standard

You must choose an IS that co-elutes (to experience the same matrix effect) but is spectrally distinct.

Decision Logic:

IS_Selection Start Select Internal Standard (IS) for 13C-Flux Experiment Q1 Can you use Deuterium (2H)? Start->Q1 Yes_2H Use Deuterated Analog (e.g., d7-Glucose) Q1->Yes_2H Yes (Stable C-H bonds) No_2H Why not? Q1->No_2H No Reason1 H/D Exchange Risk (Acidic Protons) No_2H->Reason1 Reason2 Chromatographic Shift (Deuterium elutes earlier) No_2H->Reason2 Q2 Can you use 15N? Reason1->Q2 Reason2->Q2 Yes_15N Use 15N-Labeled Analog Q2->Yes_15N Yes (Amino Acids) No_15N Use Structural Analog (e.g., 13C-labeled isomer not in pathway) Q2->No_15N No (Lipids/Sugars)

Figure 2: Decision tree for selecting an Internal Standard when the analyte is already 13C-enriched.

Frequently Asked Questions (FAQ)

Q1: My M+0 signal looks fine, but my M+5 and M+6 signals are missing in the matrix sample. Is this a matrix effect? A: Likely, yes. Matrix suppression reduces the signal-to-noise ratio (S/N). High abundance ions (M+0) stay above the LOD, but low abundance ions (M+5, M+6) drop below it.

  • Fix: Inject more sample (if column capacity allows) or use a more rigorous cleanup (SPE) to remove the suppressor, restoring the S/N for the tails of the distribution.

Q2: Can I use "Standard Addition" for 13C samples? A: Only for absolute quantification, not for flux ratios. Standard addition involves spiking unlabeled standard. This alters the isotopic ratio (diluting the enrichment).

  • Exception: If you spike a known amount of 100% labeled material, you can mathematically deconvolute the mix, but this is computationally complex and error-prone.

Q3: I see "Isobaric Interference" mentioned in literature. How does this differ from matrix effects? A: Matrix effects suppress ionization.[1][3][4][5] Isobaric interference is when a different molecule with the same mass co-elutes.

  • 13C Context: On low-resolution instruments (Triple Quad), a naturally occurring M+1 peak of a co-eluting contaminant might overlap with your M+1 isotopologue.

  • Solution: Use High-Resolution MS (Orbitrap/Q-TOF) with resolving power > 50,000 to distinguish

    
     (mass defect 1.00335 Da) from interfering compounds.
    

Q4: Why does Deuterium (2H) sometimes fail as an Internal Standard in LC-MS? A: Deuterium affects the hydrophobicity of the molecule slightly more than 13C does. This can cause the deuterated standard to elute slightly earlier than the analyte. If the matrix effect is sharp (a narrow suppression window), the IS might elute outside the suppression zone while the analyte elutes inside it, leading to failed correction.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link][6]

  • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by microbial turbulence. Nature Protocols. [Link]

  • Hermann, G., et al. (2018). Matrix effects in metabolomics: Assessment and mitigation strategies. Journal of Chromatography A. [Link]

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link]

  • Trufelli, H., et al. (2011). Approaches for the evaluation of matrix effects in liquid chromatography–mass spectrometry methods. Mass Spectrometry Reviews. [Link]

Sources

Validation & Comparative

Precision Validation of Metabolic Flux: Dextrose-4,5-13C2 vs. Conventional Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Validation Imperative in Fluxomics

In metabolic flux analysis (MFA), the choice of isotopic tracer is not merely a logistical decision—it is the primary determinant of model observability. While [U-13C6] Glucose serves as a blunt instrument for global enrichment and [1,2-13C2] Glucose is the gold standard for resolving the Pentose Phosphate Pathway (PPP), Dextrose-4,5-13C2 (Glucose-4,5-13C2) occupies a specialized, high-precision niche.

Researchers often select this compound to probe downstream glycolytic flux and triose phosphate isomerase (TPI) equilibration without the "noise" of oxidative decarboxylation at C1. However, results obtained from this tracer must be rigorously validated to ensure they are not artifacts of incomplete labeling or model assumptions.

This guide outlines a technical framework for validating MFA results derived from this compound, comparing its performance against standard alternatives and detailing a self-validating experimental protocol.

Mechanistic Basis: Why this compound?

To validate results, one must first understand the atom mapping. The utility of this compound lies in its distinct cleavage pattern compared to C1/C2-labeled tracers.

Atom Mapping Logic
  • Glycolysis: Aldolase cleaves Fructose-1,6-bisphosphate (FBP).

    • Carbons 1-3 form Dihydroxyacetone phosphate (DHAP).

    • Carbons 4-6 form Glyceraldehyde-3-phosphate (GAP).

    • Result: this compound yields [1,2-13C2] GAP and unlabeled DHAP.

  • Pentose Phosphate Pathway (PPP):

    • Oxidative branch removes C1 as CO2.

    • Result: The C4-C5 bond remains intact in the pentose backbone (becoming C3-C4 of Ribulose-5P), distinguishing it from tracers where the label is lost or scrambled early.

Pathway Visualization

The following diagram illustrates the divergent fate of the 4,5-label versus a 1,2-label, highlighting why 4,5-13C2 is a superior probe for lower glycolysis and TCA cycle entry fidelity.

G cluster_legend Carbon Fate Legend L1 Glucose-4,5-13C2 L2 Glucose-1,2-13C2 Glc Glucose (Extracellular) G6P G6P / F6P Glc->G6P Uptake Glc->G6P Label at C4,C5 Ru5P Ru5P + CO2 (Oxidative PPP) G6P->Ru5P G6PDH (C1 lost) FBP Fructose-1,6-BP G6P->FBP PGI/PFK DHAP DHAP (C1-C2-C3) FBP->DHAP Aldolase (Top Half) FBP->DHAP Becomes DHAP(2,3)* *If 1,2-13C2 used GAP GAP (C4-C5-C6) FBP->GAP Aldolase (Bottom Half) FBP->GAP Becomes GAP(1,2) DHAP->GAP TPI (Isomerization) Pyr Pyruvate GAP->Pyr Lower Glycolysis GAP->Pyr Pyr(1,2) Lac Lactate Pyr->Lac LDH

Figure 1: Atom mapping comparison. This compound (Blue path) directly labels the downstream triose pool (GAP) at positions 1 and 2, bypassing the C1 oxidative loss associated with the PPP.

Comparative Performance Analysis

To validate your this compound results, you must compare the theoretical resolution against alternative tracers. If your MFA model claims high precision in PPP fluxes using only 4,5-13C2, it is likely overfitted.

Table 1: Tracer Capability Matrix

FeatureThis compound [1,2-13C2] Glucose [U-13C6] Glucose
Primary Application Lower Glycolysis, TCA AnaplerosisOxidative PPP, GlycolysisGlobal Carbon Flow, Biosynthesis
PPP Sensitivity Low. Label is retained in backbone; poor resolution of oxidative C1 loss.High. C1 loss vs. C2 retention is the definitive signal for PPP flux.Moderate. Dilution based, less specific.
TCA Cycle Entry High. Generates [1,2-13C2] Acetyl-CoA, creating distinct citrate isotopomers.Moderate. Generates [2-13C1] Acetyl-CoA (via PDH).Low. Generates [1,2-13C2] Acetyl-CoA but mixes with global labeling.
Validation Role Validates TPI equilibrium and Pyruvate Carboxylase flux.Validates Oxidative PPP flux.Validates Biomass synthesis rates.

Key Insight: this compound is not a standalone replacement for [1,2-13C2] Glucose for PPP quantification. It is a complementary validator . If you used 4,5-13C2 and calculated a specific PPP flux, you must validate this by checking if the model predicts the correct [1,2-13C2] Glucose labeling patterns [1, 4].

Validation Protocol: The Parallel Labeling Strategy

The only robust way to validate MFA results from this compound is to perform a Parallel Labeling Experiment (PLE) . This involves running identical cultures side-by-side with different tracers and fitting a single flux model to both datasets simultaneously [2, 3].

Experimental Workflow
  • Culture Setup: Prepare

    
     replicates.
    
    • Group A (

      
      ): Medium with 100% This compound .
      
    • Group B (

      
      ): Medium with 100% [1,2-13C2] Glucose  (The Validator).
      
  • Steady State: Maintain cultures until isotopic steady state (usually 5 residence times or >24h for adherent cells).

  • Extraction: Quench metabolism rapidly (e.g., -80°C 80:20 MeOH:H2O).

  • MS Analysis: Measure Mass Isotopomer Distributions (MIDs) for:

    • Pyruvate/Lactate: (Validates Glycolysis split).

    • Alanine: (Proxy for Pyruvate).

    • Glutamate/Glutamine: (Validates TCA cycle entry).

    • Ribose-5-Phosphate: (Validates PPP).

Diagram: Parallel Validation Workflow

Workflow cluster_inputs Experimental Setup TracerA Tracer A: This compound Culture Cell Culture (Parallel Wells) TracerA->Culture TracerB Tracer B (Validator): [1,2-13C2] Glucose TracerB->Culture MS GC/LC-MS Analysis (MIDs) Culture->MS Model Combined MFA Model (Single Flux Map) MS->Model Merge Datasets Check Chi-Square Test (SSR < Threshold?) Model->Check Valid Validated Flux Map Check->Valid Yes Invalid Reject Model: Inconsistent Topology Check->Invalid No

Figure 2: Parallel Labeling Experiment (PLE) workflow. Data from this compound and a validator tracer are merged into a single mathematical model. Success is defined by a statistically acceptable fit (Chi-Square test) to both datasets simultaneously.

Data Interpretation: Expected Labeling Patterns

To validate your results manually before modeling, inspect the raw Mass Isotopomer Distributions (MIDs) of Lactate.

Table 2: Expected MIDs in Lactate

MetaboliteTracerExpected Dominant IsotopomerMechanistic Explanation
Lactate This compound M+2 Glucose(4,5)

GAP(1,2)

Lactate(1,2). M+2 should be high. M+1 indicates scrambling via PPP recycling.
Lactate [1,2-13C2] Glucose M+1 & M+2 M+2 comes from Glycolysis (FBP

DHAP

GAP). M+1 comes from PPP (C1 lost, C2 remains).
Glutamate This compound M+2 Pyruvate(1,[1]2)

Acetyl-CoA(1,2)

Citrate(1,2)

Glutamate(4,5).

Validation Checkpoint: If your this compound experiment shows significant M+1 Lactate , this suggests high reversible flux through the non-oxidative PPP or extensive scrambling in the TCA cycle (via Malic Enzyme). This observation must be corroborated by the [1,2-13C2] Glucose data. If the 1,2-tracer does not show corresponding scrambling, your metabolic map is incorrect.

References

  • Metallo, C. M., et al. (2009).[2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

  • Antoniewicz, M. R. (2015). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering.

  • Crown, S. B., et al. (2016). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis. Metabolic Engineering.

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

Sources

Comparative Guide: Dextrose-4,5-13C2 vs. [U-13C6]Glucose for Tracing Central Carbon Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Generalist vs. The Specialist

In metabolic flux analysis (MFA), the choice of tracer determines the resolution of your metabolic "map." While [U-13C6]Glucose serves as the industry-standard "generalist" for global pathway screening, Dextrose-4,5-13C2 (Glucose-4,5-13C2) acts as a "specialist," offering surgical precision for dissecting the interface between glycolysis and the Tricarboxylic Acid (TCA) cycle.

This guide delineates the mechanistic advantages of each, providing experimental protocols and data interpretation frameworks to ensure scientific rigor.

Feature[U-13C6]GlucoseThis compound
Primary Utility Global metabolomics, total biosynthesis rates.Quantifying PDH vs. PC flux; Glycolysis-to-TCA transition.
Labeling Pattern All carbons labeled (Universal).Specific carbons (C4, C5) labeled.[1][2]
PPP Sensitivity Label retained in non-oxidative, scrambled in oxidative.Label retained through Oxidative PPP (unlike [1,2-13C2]).
TCA Entry Signal Acetyl-CoA (M+2).Acetyl-CoA (M+1).
Cost Low (Commodity Tracer).High (Specialty Tracer).

Mechanistic Deep Dive: Atom Mapping & Causality

The "Universal Donor": [U-13C6]Glucose

Uniformly labeled glucose creates a "heavy" metabolic background. When metabolized, it produces fully labeled fragments (e.g., Pyruvate M+3, Lactate M+3).

  • Advantage: Maximizes signal intensity for downstream biosynthetic products (lipids, nucleotides) because the carbon backbone is preserved.

  • Limitation: It creates complex isotopologue distributions (M+1 through M+n) due to scrambling in the TCA cycle, making it computationally intensive to resolve specific anaplerotic contributions.

The "Surgical Tracer": this compound

This tracer is designed to answer a specific question: "How does carbon enter the mitochondria?"

  • Glycolysis Preservation: Unlike [1-13C] or [1,2-13C] glucose, which lose label as CO2 during the Oxidative Pentose Phosphate Pathway (PPP), the C4 and C5 positions of glucose are generally retained regardless of whether glucose passes through glycolysis or the PPP.

  • The Pyruvate Split:

    • Glucose C4

      
       Becomes Pyruvate C1  (Carboxyl group).
      
    • Glucose C5

      
       Becomes Pyruvate C2  (Carbonyl group).
      
    • Result: Pyruvate is labeled at C1 and C2 (M+2).

  • The PDH Checkpoint (Critical Mechanism):

    • When Pyruvate (1,2-13C2) enters the TCA cycle via Pyruvate Dehydrogenase (PDH) , the C1 carboxyl group is decarboxylated as CO2.

    • Outcome: The resulting Acetyl-CoA retains only the C2 label (becoming Acetyl-CoA M+1 ).

    • Contrast: If Pyruvate enters via Pyruvate Carboxylase (PC) , both carbons are retained in Oxaloacetate.

Visualization: Atom Mapping Logic

The following diagram illustrates the fate of carbon atoms from both tracers, highlighting the critical decarboxylation step at PDH.

AtomMapping cluster_0 [U-13C6] Glucose Pathway cluster_1 This compound Pathway U_Glc [U-13C6] Glucose (M+6) U_Pyr Pyruvate (M+3) U_Glc->U_Pyr Glycolysis U_AcCoA Acetyl-CoA (M+2) U_Pyr->U_AcCoA PDH Flux U_CO2 CO2 (M+1) U_Pyr->U_CO2 Decarboxylation S_Glc Glucose-4,5-13C2 (C4, C5 Labeled) S_Pyr Pyruvate-1,2-13C2 (C1, C2 Labeled) S_Glc->S_Pyr Glycolysis (C4->C1, C5->C2) S_AcCoA Acetyl-CoA-1-13C1 (C1 Labeled) S_Pyr->S_AcCoA PDH Flux (Retains C2) S_CO2 CO2 (C1 of Pyr / C4 of Glc) S_Pyr->S_CO2 Lost as CO2 (C1 Lost) Legend Note: M+X denotes mass shift. Red arrow indicates critical label loss.

Caption: Comparative atom mapping. Note that 4,5-13C2 allows precise tracking of PDH activity by monitoring the transition from M+2 Pyruvate to M+1 Acetyl-CoA (via Citrate M+1).

Experimental Protocol: Self-Validating Systems

To ensure Trustworthiness , this protocol includes "Checkpoints"—steps designed to validate the system before proceeding.

Reagents & Preparation
  • Tracer: this compound (99% enrichment) OR [U-13C6]Glucose (99% enrichment).

  • Medium: Glucose-free DMEM/RPMI (dialyzed FBS is mandatory to remove background glucose).

  • Quenching Solvent: 80:20 Methanol:Water (LC-MS grade), pre-chilled to -80°C.

Workflow Step-by-Step

Step 1: Steady-State Labeling (The Setup)

  • Seed cells (e.g., 5x10^5 per well in 6-well plates). Allow attachment (24h).

  • Wash 2x with PBS (warm) to remove unlabeled glucose.

  • Add Tracer Medium.

    • Duration: 24 hours is standard for isotopic steady state in central carbon metabolites.

    • Checkpoint 1: Leave one well with unlabeled glucose. This is your Natural Abundance Control .

Step 2: Metabolism Quenching (The Critical Moment) Speed is vital. Metabolism turnover occurs in seconds.

  • Aspirate medium rapidly.

  • Immediately add 1 mL -80°C Methanol/Water (80:20).

  • Place plate on dry ice.

  • Scrape cells into the solvent. Transfer to Eppendorf tubes.

Step 3: Extraction & Phase Separation

  • Vortex vigorously (10 min at 4°C).

  • Centrifuge at 16,000 x g for 10 min at 4°C.

  • Transfer supernatant (metabolites) to a new glass vial.

  • Checkpoint 2 (Internal Standard): Spike samples with a known concentration of non-biological isotope (e.g., 13C-Yeast extract or specific deuterated standards) to normalize extraction efficiency.

Step 4: LC-MS Analysis (HILIC Mode)

  • Column: Amide-HILIC (e.g., Waters BEH Amide).

  • Mobile Phase: A: 20mM Ammonium Acetate/Ammonium Hydroxide (pH 9.0) in Water. B: Acetonitrile.[3]

  • MS Mode: Negative Electrospray Ionization (ESI-), MRM or Full Scan (High Resolution).

Data Interpretation & Logic

The choice of tracer dictates the mathematical model used for analysis.

Mass Isotopomer Distribution (MID) Analysis

For [U-13C6]Glucose:

  • Pyruvate: Expect M+3.

  • Lactate: Expect M+3.

  • Citrate:

    • M+2 (First turn, via PDH).

    • M+3 (First turn, via PC).

    • M+4, M+5, M+6 (Subsequent turns).

  • Interpretation: High M+2 Citrate indicates dominant PDH flux. High M+3 indicates anaplerosis (PC). However, M+3 can also arise from M+2 Citrate + M+1 Acetyl-CoA in the second turn, making deconvolution complex.

For this compound:

  • Pyruvate: Expect M+2 (C1, C2 labeled).

  • Lactate: Expect M+2.

  • Citrate:

    • M+1: Generated via PDH. (Pyruvate M+2 loses C1

      
       Acetyl-CoA M+1 
      
      
      
      Citrate M+1).
    • M+2: Generated via PC. (Pyruvate M+2

      
       Oxaloacetate M+2 
      
      
      
      Citrate M+2).
  • Interpretation: The ratio of Citrate M+1 to Citrate M+2 is a direct readout of the PDH/PC flux ratio, with significantly less background noise than U-13C6.

Analytical Workflow Diagram

DataAnalysis cluster_decision Tracer Specific Logic Raw Raw MS Data (.raw/.mzML) Correct Natural Abundance Correction Raw->Correct MID Calculate MIDs (M0, M1, M2...) Correct->MID LogicU U-13C6 Logic: Total Flux Analysis MID->LogicU Logic45 4,5-13C2 Logic: PDH vs PC Split MID->Logic45 Result Flux Ratio Quantification LogicU->Result Logic45->Result

Caption: Data processing pipeline. Natural abundance correction (e.g., using IsoCor or AccuCor) is mandatory before applying tracer-specific logic.

Summary Table: When to Use Which?

Research QuestionRecommended TracerReason
"Is glycolysis upregulated in this tumor?"[U-13C6]Glucose Robust detection of Lactate M+3; high sensitivity.
"Is the TCA cycle fueled by glucose or glutamine?"[U-13C6]Glucose Clear M+2 Citrate signal vs. unlabeled Citrate (if Glutamine is fuel).
"Does this drug inhibit Pyruvate Dehydrogenase (PDH)?"This compound Direct loss of label (M+2 Pyr

M+1 Cit) provides unambiguous PDH readout.
"Is Pyruvate Carboxylase (anaplerosis) active?"This compound Retention of label (M+2 Pyr

M+2 Cit) distinguishes PC from PDH.
"Is the Pentose Phosphate Pathway active?"[1,2-13C2]Glucose (Note: 4,5 is not the primary choice for PPP, 1,2 is preferred).

References

  • Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.

  • Crown, S. B., et al. (2015).[1] Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli. Metabolic Engineering.

  • Jang, C., et al. (2018). Metabolomics and Isotope Tracing. Cell.

  • Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle. Cell Metabolism.

  • Su, X., et al. (2017). AccuCor: natural isotope abundance correction for high-resolution mass spectrometry data.[4] Analytical Chemistry.

Sources

Technical Assessment: Precision Metrics of Dextrose-4,5-13C2 in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of stable isotope tracing, Dextrose-4,5-13C2 (D-Glucose-4,5-13C2) represents a high-precision tool often underutilized compared to its ubiquitous counterpart, [U-13C6] glucose. While universal labeling is effective for total biomass turnover, it often suffers from spectral crowding and "scrambling" that obscures specific node decisions.

This guide assesses the technical performance of this compound, positioning it as the superior analyte for distinguishing pyruvate carboxylase (anaplerotic) flux from pyruvate dehydrogenase (oxidative) flux. By generating distinct mass isotopomers (M+1 vs. M+2) at the TCA cycle entry point, this tracer offers higher signal-to-noise ratios for mitochondrial bottleneck analysis than alternative tracers.

Part 1: Mechanistic Basis & Atom Mapping

To understand the precision of this compound, we must first validate its atom mapping efficiency. Unlike [1,2-13C2] glucose, which is the gold standard for the Pentose Phosphate Pathway (PPP), the [4,5-13C2] isotopomer targets the "bottom half" of glycolysis with a unique cleavage pattern.

The Glycolytic Cleavage Event
  • Input: D-Glucose labeled at carbons 4 and 5.

  • Aldolase Cleavage: Glucose is split into DHAP (derived from C1-C3) and GAP (derived from C4-C6).

    • Result: DHAP is unlabeled. GAP is labeled at C1 and C2 (corresponding to Glucose C4 and C5).

  • Isomerization: All trioses equilibrate to GAP.

  • Pyruvate Synthesis: The resulting pyruvate pool is [1,2-13C2] Pyruvate .

The Critical Branch Point: PDH vs. PC

This is where the [4,5-13C2] tracer demonstrates its specific utility. The metabolic fate of the [1,2-13C2] pyruvate dictates the mass shift in downstream metabolites.

  • Pathway A: Oxidation (PDH Complex) Pyruvate Dehydrogenase decarboxylates C1 (the carboxyl group). Since our pyruvate is labeled at C1 and C2, the C1 label is lost as

    
    . The resulting Acetyl-CoA retains only the C2 label.
    
    • Signal: Acetyl-CoA (M+1) .

  • Pathway B: Anaplerosis (Pyruvate Carboxylase) Pyruvate Carboxylase carboxylates pyruvate to form Oxaloacetate (OAA).[1] No carbons are lost.

    • Signal: Oxaloacetate (M+2) .

This mechanism creates a binary signal (M+1 vs. M+2) that is far easier to deconvolute than the complex M+2/M+3/M+5 patterns generated by [U-13C6] glucose.

AtomMapping cluster_legend Key Glc Dextrose-[4,5-13C2] (C1-C2-C3-C4*-C5*-C6) GAP GAP / Pyruvate Pool (C1*-C2*-C3) Glc->GAP Glycolysis (Aldolase Cleavage) CO2 CO2 (C1*) LOST GAP->CO2 AcCoA Acetyl-CoA (M+1 Species) GAP->AcCoA PDH Flux (Decarboxylation) OAA Oxaloacetate (M+2 Species) GAP->OAA PC Flux (Carboxylation) Citrate_Ox Citrate (Oxidative) Signal: M+1 AcCoA->Citrate_Ox Condensation (w/ Unlabeled OAA) Citrate_Ana Citrate (Anaplerotic) Signal: M+2 OAA->Citrate_Ana Condensation (w/ Unlabeled AcCoA) key1 * = 13C Label

Figure 1: Atom mapping of this compound.[2] Note the distinct separation of oxidative (M+1) and anaplerotic (M+2) signals in the TCA cycle.

Part 2: Comparative Performance Analysis

The following table contrasts this compound against the two most common alternatives.

FeatureThis compoundDextrose-[U-13C6]Dextrose-[1,2-13C2]
Primary Application Mitochondrial Entry Fate (PDH vs PC) Total Biomass / Global FluxPentose Phosphate Pathway (PPP)
Pyruvate Isotopomer [1,2-13C2][U-13C3][2,3-13C2]
Acetyl-CoA Signal M+1 (Clean Doublet) M+2 (Plus M+0, M+1 from scrambling)M+2
Spectral Complexity Low (Binary M+1/M+2 separation)High (Complex M+X patterns)Medium
Lipogenesis Tracing High Precision (Tracks Acetyl-CoA pool enrichment directly)Good, but complex mass shifts in fatty acidsModerate
PPP Sensitivity Low (Labels retained in backbone)HighBest (M+1 vs M+2 Lactate)
Cost Efficiency ModerateLow (Commodity Tracer)High

Scientist’s Note: While [U-13C6] is cheaper, the data processing cost is higher due to the requirement for complex isotopomer modeling to correct for "scrambling" (reversible exchange fluxes). [4,5-13C2] provides a "hard" readout of PDH activity that requires fewer assumptions in the modeling phase.

Part 3: Experimental Protocol (LC-MS/MS Focus)

This protocol is designed for adherent cancer cell lines (e.g., A549, HeLa) to assess mitochondrial flux.

Reagents & Preparation
  • Tracer Medium: DMEM (glucose-free) supplemented with 10 mM this compound (99% enrichment) and 10% dialyzed FBS.

  • Quenching Solution: 80:20 Methanol:Water (pre-chilled to -80°C).

  • Internal Standard: 13C-Glutamine or deuterated amino acid mix (for normalization).

The "Steady-State" Workflow

To measure flux accuracy, we must ensure isotopic steady state (where precursor enrichment equilibrates with product pools).

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Wash: Aspirate growth medium. Wash 2x with warm PBS (critical to remove unlabeled glucose).

  • Labeling Pulse: Add 2 mL of Tracer Medium .

    • Duration: 6 to 24 hours (depending on doubling time). For TCA intermediates, 4-6 hours is usually sufficient to reach isotopic steady state.

  • Metabolic Quenching (The "Self-Validating" Step):

    • Place plate strictly on dry ice.

    • Aspirate medium rapidly.

    • Immediately add 1 mL -80°C Quenching Solution .

    • Validation: If the ATP/ADP ratio in your final data is < 5, quenching was too slow (ATP hydrolysis occurred).

  • Extraction: Scrape cells, transfer to tubes, vortex 10 min at 4°C. Centrifuge at 16,000 x g for 10 min.

  • Drying: Evaporate supernatant under Nitrogen stream (avoid heat > 30°C to prevent thermal degradation). Reconstitute in LC-MS mobile phase.

LC-MS/MS Configuration
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide.

  • Mode: Negative Electrospray Ionization (ESI-).

  • Key Transitions (MRM) or Full Scan (HRMS):

    • Pyruvate: m/z 87.0 -> 87.0 (M+0), 89.0 (M+2).

    • Citrate: m/z 191.0 -> 191.0 (M+0), 192.0 (M+1), 193.0 (M+2).

Part 4: Data Interpretation & Troubleshooting

Calculating Fractional Contribution (FC)

The raw ion counts must be corrected for natural abundance (NA) of 13C (1.1% per carbon).

Logic:

  • NA Correction: Use software (e.g., IsoCor, Polly, or TraceFinder) to strip the natural background.

  • Enrichment Calculation:

    
    
    Where 
    
    
    
    is the abundance of isotopomer
    
    
    , and
    
    
    is the number of carbons.
The "Anaplerotic Index"

Using this compound, you can calculate the Anaplerotic Index (AI) without complex modeling:



  • High AI (>0.3): Indicates high Pyruvate Carboxylase activity (common in gluconeogenic tissues or aggressive tumors).

  • Low AI (<0.1): Indicates dominant Oxidative phosphorylation (PDH driven).

Workflow cluster_QC Quality Control Check RawData Raw LC-MS Data (Ion Counts) NACorr Natural Abundance Correction RawData->NACorr IsoCor / Polyl MID Mass Isotopomer Distribution (MID) NACorr->MID Calculate M+X % Analysis Flux Ratio Analysis MID->Analysis Compare M+1 (PDH) vs M+2 (PC) Check1 Is Pyruvate M+2 > 90%? MID->Check1

Figure 2: Data processing workflow. The validity of the experiment hinges on the purity of the Pyruvate M+2 precursor pool.

References

  • Crown, S. B., et al. (2015).[3] "Evaluation of Tracer Performance for 13C Metabolic Flux Analysis in Mammalian Cells." Metabolic Engineering. Available at: [Link]

  • Metallo, C. M., et al. (2012). "Reductive glutamine metabolism by IDH1 mediates lipogenesis under hypoxia." Nature. (Demonstrates the importance of distinguishing oxidative vs reductive fluxes). Available at: [Link]

  • Alves, T. C., et al. (2015). "Integrated, Step-Wise 13C Flux Analysis of Hepatic Glucose Metabolism." Cell Metabolism. Available at: [Link]

  • Buescher, J. M., et al. (2015). "A roadmap for interpreting 13C metabolite labeling patterns from cells." Current Opinion in Biotechnology. Available at: [Link]

Sources

Advantages of Dextrose-4,5-13C2 over other positionally labeled glucose tracers.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Beyond the "Universal" Label

In the landscape of metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the metabolic picture.[1][2] While [U-13C6] glucose serves as a blunt instrument for total flux and [1,2-13C2] glucose is the traditional standard for resolving the Pentose Phosphate Pathway (PPP), Dextrose-4,5-13C2 (Glucose-4,5-13C2) offers a unique atom-mapping profile that resolves specific metabolic ambiguities other tracers cannot.

This guide details the mechanistic advantages of this compound, specifically its ability to generate singlet-labeled Acetyl-CoA, its retention of label during oxidative decarboxylation, and its utility in distinguishing glycolytic versus pentose-cycle flux.

The Mechanistic Advantage: Atom Mapping & Fate

To understand the superiority of this compound in specific applications, we must trace the carbon atoms through glycolysis and the Pyruvate Dehydrogenase (PDH) complex.

The "Singlet" Acetyl-CoA Generator

Unlike [1,2-13C2] glucose, which generates doubly-labeled Acetyl-CoA (M+2), this compound generates singly-labeled Acetyl-CoA (M+1). This mass shift is critical when deconvoluting lipogenesis or TCA cycle fluxes in complex media where natural abundance overlap is a concern.

  • Glycolysis: Glucose is split by Aldolase.

    • Carbons 4, 5, 6 become Glyceraldehyde-3-Phosphate (GAP).

    • C4 becomes the aldehyde of GAP

      
       Carboxyl of Pyruvate (C1).
      
    • C5 becomes the central carbon of GAP

      
       Carbonyl of Pyruvate (C2).
      
    • Result: [4,5-13C2] Glucose yields [1,2-13C2] Pyruvate .

  • PDH Complex: Pyruvate (C1-C2-C3) is decarboxylated.

    • C1 (Labeled) is released as

      
      .
      
    • C2 (Labeled) becomes the Carbonyl (C1) of Acetyl-CoA.

    • Result: The acetyl-CoA pool becomes enriched with [1-13C] Acetyl-CoA (M+1) .

Comparison with [1,2-13C2] Glucose[1][3][4][5][6]
  • [1,2-13C2] Glucose

    
     DHAP 
    
    
    
    GAP
    
    
    [2,3-13C2] Pyruvate .
  • PDH removes C1 (Unlabeled).

  • Result: [1,2-13C2] Acetyl-CoA (M+2) .

Visualization of Atom Mapping

The following diagram illustrates the divergent fates of the carbon labels, highlighting why [4,5-13C2] is the tracer of choice for generating specific M+1 isotopomers.

MetabolicFate cluster_inputs Tracer Inputs cluster_glycolysis Glycolysis Output (Pyruvate) cluster_tca PDH Complex Output Glc45 This compound (C4, C5 Labeled) Pyr12 Pyruvate [1,2-13C2] (C1=COOH*, C2=CO*) Glc45->Pyr12 Glycolysis (C4->C1, C5->C2) Glc12 Dextrose-1,2-13C2 (C1, C2 Labeled) Pyr23 Pyruvate [2,3-13C2] (C2=CO*, C3=CH3*) Glc12->Pyr23 Glycolysis (C1->C3, C2->C2) CO2_Label 13C-CO2 Released Pyr12->CO2_Label PDH Decarboxylation (C1 Lost) AcCoA_Singlet Acetyl-CoA [1-13C] (M+1 Singlet) Pyr12->AcCoA_Singlet Remaining C2-C3 CO2_Unlabel 12C-CO2 Released Pyr23->CO2_Unlabel PDH Decarboxylation (C1 Lost) AcCoA_Doublet Acetyl-CoA [1,2-13C2] (M+2 Doublet) Pyr23->AcCoA_Doublet Remaining C2-C3

Figure 1: Comparative atom mapping showing the generation of Singlet (M+1) vs Doublet (M+2) Acetyl-CoA.

Key Applications & Advantages

Resolving Pentose Phosphate Pathway (PPP) Flux

While [1,2-13C2] glucose is standard for PPP, it suffers from "label loss." In the oxidative PPP (oxPPP), Carbon 1 is decarboxylated.

  • Problem with [1,2-13C2]: The C1 label is lost as CO2. The remaining Ribulose-5P retains only the C2 label (becoming C1). This reduces the information content available to track downstream recycling.

  • Advantage of [4,5-13C2]: The labels are located on the "tail" of the molecule. During oxPPP, C1 is lost, but C4 and C5 are retained .

    • This allows researchers to track the carbon skeleton through the PPP and into nucleotide biosynthesis or back into glycolysis (via the non-oxidative branch) without "flying blind" due to decarboxylation.

De Novo Lipogenesis (DNL) & Isotopomer Spectral Analysis (ISA)

In fatty acid synthesis studies, distinguishing between glucose-derived acetyl-CoA and other sources (glutamine, acetate) is vital.

  • Mass Resolution: Using [4,5-13C2] glucose yields M+1 Acetyl-CoA units. If the experimental design also includes a tracer that yields M+2 (e.g., labeled Glutamine or Acetate), the mass spectrometer can easily resolve the two sources based on the mass shift (M+1 vs M+2) in the resulting fatty acid spectrum.

  • Dilution Calculation: The unique M+1 signal simplifies the calculation of the "dilution factor" (D) in ISA models, providing a cleaner baseline than mixtures of M+1/M+2 often seen with U-13C tracers.

TCA Cycle Anaplerosis (Pyruvate Carboxylase Activity)

This compound is a powerful probe for anaplerosis (refilling the TCA cycle).

  • Pathway: [1,2-13C2] Pyruvate (derived from 4,5-Glc) enters the mitochondria.

  • PDH Route: Loses C1 (label). Enters TCA as [1-13C] Acetyl-CoA.

  • Pyruvate Carboxylase (PC) Route: Carboxylates Pyruvate (adds CO2) to form Oxaloacetate (OAA).

    • The [1,2-13C2] label is retained in the OAA skeleton.

  • Result: By comparing the ratio of M+1 Citrate (via PDH) to M+2/M+3 TCA intermediates (via PC), one can quantify the flux of Pyruvate Carboxylase with high precision.

Experimental Protocol: Metabolic Flux Analysis with this compound[3]

This protocol describes a standard workflow for adherent cancer cell lines to assess TCA cycle activity and lipogenesis.

Step 1: Tracer Medium Preparation
  • Base Medium: Prepare DMEM (glucose/glutamine-free).

  • Tracer Addition: Add This compound to a final concentration of 10-25 mM (matching physiological or control conditions).

  • Co-substrate: Add unlabeled Glutamine (2-4 mM) and 10% Dialyzed FBS (to remove background glucose).

  • Filtration: Sterile filter (0.22 µm).

Step 2: Cell Culture & Labeling
  • Seed cells in 6-well plates (approx. 5x10^5 cells/well).

  • Allow attachment overnight in standard media.

  • Wash: Wash 2x with PBS to remove unlabeled glucose.

  • Pulse: Add Tracer Medium. Incubate for isotopic steady state (typically 24-48 hours for lipids/TCA, or shorter 1-4 hours for glycolysis dynamics).

Step 3: Metabolite Extraction
  • Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).

  • Extract: Add 500 µL of 80% Methanol/Water (-80°C) .

  • Scrape cells and transfer to tubes.

  • Freeze-Thaw: Vortex and freeze in liquid nitrogen (3 cycles) to lyse membranes.

  • Centrifuge: 14,000 x g for 10 min at 4°C. Collect supernatant.

Step 4: Derivatization & GC-MS Analysis
  • Dry: Evaporate supernatant under nitrogen flow or SpeedVac.

  • Derivatize (MOX-TBDMS):

    • Add 30 µL Methoxyamine hydrochloride in pyridine (2%). Incubate 90 min @ 30°C.

    • Add 70 µL MTBSTFA + 1% TBDMCS. Incubate 30 min @ 60°C.

  • Analyze: Inject onto GC-MS (e.g., Agilent 7890/5977).

  • Data Processing: Correct for natural abundance using software like IsoCor or MetaboAnalyst.

Comparative Data Summary

Feature[U-13C6] Glucose[1,2-13C2] Glucose[4,5-13C2] Glucose
Primary Use Total Flux / DiscoveryPPP vs. GlycolysisAnaplerosis / Lipogenesis
Glycolytic Product [U-13C3] Pyruvate[2,3-13C2] Pyruvate[1,2-13C2] Pyruvate
Acetyl-CoA Label [1,2-13C2] (M+2)[1,2-13C2] (M+2)[1-13C] (M+1)
Oxidative PPP Complex scramblingLabel lost (C1)Label Retained
Lipid Mass Shift +2 Da units+2 Da units+1 Da units
Cost LowMediumHigh (Specialized)

References

  • Metallo, C. M., et al. (2009).[3] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) theory. Metabolic Engineering. [Link]

  • Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomeric Flux Analysis of the TCA Cycle. Cell Metabolism. [Link]

  • Buescher, J. M., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology. [Link]

Sources

Technical Deep Dive: Correlating Dextrose-4,5-13C2 Flux with Seahorse Bioenergetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses a critical gap in metabolic profiling: the disconnect between phenotypic kinetics (Seahorse XF Analysis) and mechanistic fate (Stable Isotope Tracing). While Seahorse analyzers provide real-time rates of oxygen consumption (OCR) and extracellular acidification (ECAR), they cannot definitively identify the fuel source driving these rates.

By coupling Seahorse analysis with Dextrose-4,5-13C2 (Glucose-4,5-13C2) tracing, researchers can deconvolute the Pyruvate Dehydrogenase (PDH) node, distinguishing definitively between glycolytic lactate production and mitochondrial glucose oxidation. This guide details the mechanistic rationale, experimental protocol, and data correlation strategies required to validate bioenergetic data with isotopic precision.

Part 1: The Mechanistic Rationale

Why this compound?

While [U-13C6]glucose is the general standard for total flux, [4,5-13C2]glucose offers a unique advantage for dissecting the split between cytosolic glycolysis and mitochondrial oxidation at the PDH node.

Carbon Mapping Logic

To interpret the data, one must understand the atomic fate of carbons 4 and 5 of glucose:

  • Glycolysis: Aldolase splits Fructose-1,6-bisphosphate. Carbons 4, 5, and 6 become Glyceraldehyde-3-Phosphate (GAP).

  • Pyruvate Synthesis: GAP converts to Pyruvate.

    • Glucose C4

      
      Pyruvate C1  (Carboxyl group).
      
    • Glucose C5

      
      Pyruvate C2  (Ketone group).
      
    • Result: [4,5-13C2]Glucose yields [1,2-13C2]Pyruvate .

  • The Metabolic Fork (The Critical Readout):

    • Path A (LDH/Glycolysis): [1,2-13C2]Pyruvate is reduced to [1,2-13C2]Lactate (M+2) .

    • Path B (PDH/TCA Cycle): Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate C1.

      • C1 (Labeled) is released as

        
         .
        
      • C2 (Labeled) becomes C1 of [1-13C]Acetyl-CoA , which enters the TCA cycle to form [1-13C]Citrate (M+1) .

The Correlation Hook:

  • Seahorse ECAR correlates with Lactate M+2 .

  • Seahorse OCR correlates with Citrate M+1 (and downstream TCA intermediates).

  • Respiratory Acidification (ECAR artifact) correlates with

    
     release .
    
Visualization: Carbon Fate Mapping

The following diagram illustrates the atomic transition from Glucose-4,5-13C2 to its diagnostic metabolites.

CarbonFate Glucose This compound (Input Tracer) Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate [1,2-13C2] (Central Node) Glycolysis->Pyruvate Generates M+2 LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Lactate Lactate [1,2-13C2] (M+2 Mass Shift) Correlates with ECAR LDH->Lactate Retains C1, C2 CO2 13-CO2 Released (Respiratory Acidification) PDH->CO2 Loss of C1 AcetylCoA Acetyl-CoA [1-13C] PDH->AcetylCoA Retains C2 TCA TCA Cycle (Citrate M+1) Correlates with OCR AcetylCoA->TCA

Caption: Atomic transition of this compound. Note the mass shift divergence: M+2 for Lactate vs. M+1 for TCA intermediates.

Part 2: Experimental Protocol (Parallel Workflow)

To ensure data integrity, Seahorse analysis and Isotope Tracing should be performed on parallel plates seeded from the same cell suspension, or sequentially if using non-destructive imaging normalization.

Step 1: Experimental Setup
  • Cell Seeding: Seed cells in XF96 microplates (for Seahorse) and 6-well or 12-well plates (for Mass Spec) at equivalent surface area densities.

  • Media: Prepare "Assay Medium" (DMEM/RPMI, no glucose/pyruvate/glutamine initially).

  • Tracer Preparation: Reconstitute this compound (e.g., Cambridge Isotope Labs) to a 1M stock.

Step 2: The Parallel Run

This protocol synchronizes the metabolic state of the cells in both assays.

PhaseSeahorse XF Analyzer (Phenotype)LC-MS Isotope Tracing (Mechanism)
Equilibration Wash cells into unbuffered Assay Medium (0mM Glucose). Incubate 1 hr in non-CO2 incubator.Wash cells into buffered Assay Medium (0mM Glucose). Incubate 1 hr in CO2 incubator.
Substrate Injection Injection A: Inject Unlabeled Glucose (final 10mM).Media Swap: Replace media with Assay Medium containing 10mM this compound .
Measurement Record OCR/ECAR for 60-120 mins.Incubate cells for 60-120 mins (matched time).
Termination End assay. Normalize to protein/cell count.Quench: Rapidly wash with ice-cold saline. Add 80% MeOH (-80°C) to extract metabolites.
Step 3: Analytical Targets (LC-MS)

When analyzing the Mass Spec data, filter for these specific isotopologues:

  • Pyruvate: Monitor M+2 (Precursor).

  • Lactate: Monitor M+2 (Glycolytic endpoint).

  • Citrate/Isocitrate: Monitor M+1 (First turn of TCA).

  • Glutamate: Monitor M+1 (Downstream TCA readout).

Part 3: Correlating the Data

This section defines how to mathematically and logically overlay the two datasets.

Validating ECAR (Glycolysis)

Seahorse ECAR is a composite of Glycolytic Acidification (Lactate + H+) and Respiratory Acidification (CO2 + H2O


 HCO3- + H+).
  • The Conflict: High OCR can inflate ECAR, making cells look more glycolytic than they are.

  • The Correction:

    • Plot Seahorse ECAR (mpH/min) on the Y-axis.

    • Plot Intracellular Lactate M+2 Abundance (or media secretion rate) on the X-axis.

    • Interpretation: A linear correlation confirms ECAR is driven by lactate. A deviation where ECAR is high but Lactate M+2 is low indicates significant Respiratory Acidification (confirmed by high OCR).

Validating OCR (Glucose Oxidation)
  • The Conflict: OCR measures total respiration. It does not tell you if the cell is burning Glucose, Glutamine, or Fatty Acids.

  • The Correction:

    • Calculate the Fractional Enrichment (FE) of Citrate M+1.

    • Formula: Glucose-Driven Respiration % = (Citrate M+1 / Total Citrate) * Correction Factor

    • Compare this percentage to the Fuel Dependency calculated from a Seahorse Mito Stress Test (using UK5099 to block MPC).

    • Result: If Seahorse shows 50% Glucose Dependency, your Citrate M+1 enrichment should reflect a proportional entry of labeled carbons.

Data Summary Table: Expected Correlations
Metabolic PathwaySeahorse MetricThis compound IsotopologueExpected Mass Shift
Glycolysis ECAR / PER (Proton Efflux Rate)LactateM+2 ([1,2-13C2])
PDH Flux OCR (Basal)Acetyl-CoA (difficult to measure)M+1 ([1-13C])
TCA Entry OCR (ATP Linked)CitrateM+1 ([1-13C])
Anaplerosis (PC) N/A (Silent in standard OCR)Malate / OAAM+2 (via Pyruvate Carboxylase)

Note: If Pyruvate Carboxylase (PC) is active, [1,2-13C2]Pyruvate becomes [1,2-13C2]Oxaloacetate (M+2). This distinguishes PC flux (M+2 TCA intermediates) from PDH flux (M+1 TCA intermediates).

Part 4: Troubleshooting & Controls

  • Label Scrambling: In long incubations (>4 hours), the TCA cycle turns multiple times. Citrate M+1 will progress to M+2, M+3, etc. Recommendation: Keep tracing times short (60-90 mins) to capture the "first pass" kinetics that match Seahorse timescales.

  • Media pH: Ensure the LC-MS tracing media matches the pH of the Seahorse media (pH 7.4) exactly, as pH influences glycolytic rates.

References

  • Agilent Technologies. (2020).[1] Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes in LPS-Stimulated Macrophages.[1] Application Note. Link

  • Brekke, E. M., et al. (2022). Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. STAR Protocols, 3(2), 101372. Link

  • Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing.[1][2][3] Cell, 173(4), 822–837. Link

  • Divakaruni, A. S., et al. (2014). Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis. Cell Metabolism, 28(3), 490-503. (Demonstrates integration of Seahorse and Mass Spec). Link

  • Metabolic Solutions. Stable Isotope Tracer Experiments with Glucose. Technical Guide.[4] Link

Sources

Precision Metabolic Tracing: A Comparative Guide to Dextrose-4,5-13C2 Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dextrose-4,5-13C2 (Glucose-4,5-13C2) represents a high-precision "scalpel" in the toolkit of metabolic flux analysis (MFA), distinct from the "sledgehammer" approach of Uniformly Labeled ([U-13C6]) glucose. While uniformly labeled tracers excel at tracking total biomass accumulation, this compound is engineered to resolve specific bottlenecks at the Pyruvate Dehydrogenase (PDH) complex and the entry into the Tricarboxylic Acid (TCA) cycle.

This guide objectively evaluates the performance of this compound against alternative tracers and delineates its utility when co-fed with competing carbon sources (Glutamine, Lactate) to map metabolic flexibility in drug development and oncology research.

Part 1: Mechanism of Action & Atom Mapping

To interpret data from this compound, one must understand the fate of the specific carbon atoms. Unlike [1,2-13C2]glucose, which is primarily used to quantify the Pentose Phosphate Pathway (PPP), the [4,5-13C2] isotopomer targets the glycolytic-mitochondrial transition.

The Tracer Logic
  • Glycolysis: Glucose is cleaved by Aldolase.[1]

    • Carbons 4, 5, and 6 become Glyceraldehyde-3-Phosphate (GAP).

    • C4 becomes the Carboxyl group (C1) of Pyruvate.

    • C5 becomes the Carbonyl group (C2) of Pyruvate.

  • Mitochondrial Entry (PDH Complex):

    • Pyruvate C1 (derived from Glucose C4) is decarboxylated and lost as

      
      CO
      
      
      
      .
    • Pyruvate C2 (derived from Glucose C5) becomes the Carbonyl carbon (C1) of Acetyl-CoA .

  • TCA Cycle:

    • The resulting Citrate is M+1 (labeled at the C1 position).

This unique "loss-and-retention" pattern allows researchers to strictly quantify the flux through PDH versus Pyruvate Carboxylase (PC) without the signal noise associated with scrambling in uniformly labeled substrates.

MetabolicPathway cluster_legend Legend Glc This compound (C4*, C5*) GAP GAP (C1*, C2*) Glc->GAP Glycolysis Pyr Pyruvate (C1*, C2*) GAP->Pyr Lower Glycolysis CO2 CO2 (C1*) Pyr->CO2 PDH Complex (Decarboxylation) AcCoA Acetyl-CoA (C1*) Pyr->AcCoA PDH Complex (Oxidation) Cit Citrate (M+1) AcCoA->Cit TCA Entry key * denotes 13C label location

Figure 1: Atom Transition Map. Visualizing the fate of Carbon 4 (Red, lost as CO2) and Carbon 5 (Green, retained in Acetyl-CoA) during mitochondrial entry.

Part 2: Comparative Analysis of Carbon Sources

This section evaluates how this compound performs when challenged with alternative carbon sources. This "co-feeding" strategy is critical for determining substrate preference in cancer cells (Warburg Effect) or immune cells.

Scenario A: The Anaplerotic Challenge (Glucose vs. Glutamine)

Objective: Determine if the TCA cycle is fueled by Glucose (via Pyruvate) or Glutamine (via


-Ketoglutarate).
  • Experimental Setup:

    • Condition 1: this compound + Unlabeled Glutamine.

    • Condition 2: Unlabeled Glucose + [U-13C5]Glutamine (Parallel Labeling).

  • Data Interpretation:

    • If the cell relies on Glucose oxidation, Citrate will be predominantly M+1 .

    • If the cell relies on Glutamine anaplerosis (common in hypoxia or aggressive tumors), the M+1 Citrate signal from glucose will be significantly diluted by unlabeled carbons entering from

      
      -KG.
      
Scenario B: The Respiration Challenge (Glucose vs. Galactose)

Objective: Force cells into oxidative phosphorylation to assess mitochondrial health.

  • Mechanism: Galactose enters glycolysis via the Leloir pathway but yields no net ATP in the preparatory phase, forcing cells to rely on mitochondrial respiration.

  • Performance:

    • Glucose Media: High Lactate M+2 production (Warburg phenotype).

    • Galactose Media: this compound is replaced by labeled Galactose. However, if using this compound as a "spike" trace in Galactose media, one observes a sharp decrease in Lactate M+2 and a sharp increase in Citrate M+1, validating the shift from fermentation to respiration.

Scenario C: The Recycling Challenge (Glucose + Lactate)

Objective: Measure the "Reverse Warburg Effect" or gluconeogenesis.

  • Experimental Setup: Co-feed this compound (5mM) + Unlabeled Lactate (10mM).

  • Observation: High intracellular concentrations of unlabeled Pyruvate (derived from Lactate) will dilute the [1,2-13C2]Pyruvate pool derived from the tracer.

  • Metric: The ratio of M+2 Pyruvate / M+0 Pyruvate serves as a direct index of Glucose-vs-Lactate preference.

Summary of Tracer Performance
FeatureThis compound [U-13C6] Glucose [1,2-13C2] Glucose
Primary Utility PDH Flux, Acetyl-CoA fateTotal Biomass / LipogenesisPentose Phosphate Pathway
TCA Resolution High (Specific M+1 entry)Low (Complex scrambling)Moderate
PDH vs PC Excellent (C1 loss vs retention)PoorGood
Cost Efficiency ModerateLow (Cheapest)Moderate

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for LC-HRMS (Liquid Chromatography High-Resolution Mass Spectrometry). It includes "self-validating" checkpoints to ensure data integrity.

Step 1: Cell Culture & Labeling[3]
  • Seed Cells: Plate cells (e.g., HeLa, CHO, HEK293) in 6-well plates (5x10^5 cells/well).

  • Starvation: Wash 2x with PBS. Incubate in glucose-free media for 1 hour to deplete intracellular glycogen (Validation Checkpoint: ensures label is not diluted by stored glycogen).

  • Pulse: Add media containing 10mM This compound .

    • Control: 10mM Unlabeled Glucose.

    • Variable: Add 2mM Glutamine or 10mM Lactate as required.

  • Incubation: 4 hours (steady state) or 15 mins (kinetic flux).

Step 2: Quenching & Extraction
  • Quench: Rapidly aspirate media and wash with ice-cold saline. Add 500µL 80:20 Methanol:Water (-80°C) directly to the plate.

    • Why? Stops metabolism instantly.

  • Scrape & Collect: Scrape cells on dry ice. Transfer to Eppendorf tubes.

  • Internal Standard: Spike with 10µL of

    
    C-Yeast Extract  or specific deuterated standards (e.g., d3-Lactate).
    
    • Trustworthiness: This corrects for extraction efficiency and matrix effects during MS.

  • Phase Separation: Add chloroform (if lipid removal is needed) or centrifuge at 14,000xg for 10 mins at 4°C. Collect supernatant.

Step 3: LC-MS Analysis
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - ideal for polar metabolites like Citrate and Pyruvate.

  • Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0); B: Acetonitrile.

  • Detection: Negative Mode ESI (Electrospray Ionization).

Workflow Culture Cell Culture (Glycogen Depletion) Pulse Pulse Labeling This compound Culture->Pulse Start t=0 Quench Quench (-80°C MeOH) Pulse->Quench t=4h MS LC-HRMS (HILIC Mode) Quench->MS Extract Data Isotopologue Analysis MS->Data M+X Calculation

Figure 2: Experimental Workflow. From glycogen depletion to mass spectral analysis.

Part 4: Data Interpretation & Expected Results

When analyzing the Mass Isotopomer Distribution (MID), look for these specific signals:

MetaboliteExpected Label (Glucose Only)Interpretation
Pyruvate M+2 Direct glycolytic flux.
Lactate M+2 LDH activity (Warburg effect).
Alanine M+2 Transamination of Pyruvate.
Acetyl-CoA M+1 Entry via PDH (C1 of Pyruvate lost).
Citrate M+1 Condensation of M+1 Acetyl-CoA + M+0 OAA.
Glutamate M+1 Downstream TCA cycling.

Critical Analysis: If you observe M+2 Citrate , this indicates Pyruvate Carboxylase (PC) activity.

  • Reasoning: PC converts Pyruvate (M+2) directly to Oxaloacetate (M+2). If this M+2 OAA condenses with unlabeled Acetyl-CoA, you get M+2 Citrate.

References

  • Metallo, C. M., et al. (2009). Evaluation of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells.[2][3] National Institutes of Health.

  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.[4]

  • Crown, S. B., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering.[5][6]

  • Fan, T. W., et al. (2011). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research.[7] ResearchGate.[8]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.